Tyr-Ala
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(12(17)18)14-11(16)10(13)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18)/t7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKUJNGEGZDXGO-XVKPBYJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101317223 | |
| Record name | Tyrosylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-08-5 | |
| Record name | Tyrosylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=730-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tyrosylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101317223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dipeptide Tyr-Ala: A Comprehensive Technical Guide on its Structure, Function, and Experimental Analysis
For Immediate Release
This technical guide provides an in-depth overview of the dipeptide Tyrosyl-Alanine (Tyr-Ala), a molecule of growing interest in biochemical and pharmaceutical research. Tailored for researchers, scientists, and drug development professionals, this document details the structure, synthesis, and diverse biological functions of this compound, supported by experimental protocols and quantitative data.
Introduction
The this compound dipeptide, composed of L-tyrosine and L-alanine residues, exists in two isomeric forms: L-Tyrosyl-L-Alanine (this compound) and L-Alanyl-L-Tyrosine (Ala-Tyr). As a naturally occurring metabolite found in various organisms, this compound has demonstrated a range of biological activities, from promoting melanogenesis to exhibiting antioxidant and anti-diabetic properties.[1] This guide will explore the multifaceted nature of this dipeptide, providing a foundational resource for its study and potential therapeutic applications.
Structure and Physicochemical Properties
The fundamental structure of this compound consists of a tyrosine residue linked to an alanine (B10760859) residue via a peptide bond. The sequence of these amino acids determines the specific isomer and its corresponding chemical properties.
Table 1: Physicochemical Properties of this compound and Ala-Tyr
| Property | L-Tyrosyl-L-Alanine (this compound) | L-Alanyl-L-Tyrosine (Ala-Tyr) |
| Molecular Formula | C12H16N2O4 | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol | 252.27 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| CAS Number | 730-08-5 | 3061-88-9 |
| Canonical SMILES | C--INVALID-LINK--O)NC(=O)--INVALID-LINK--O)N | C--INVALID-LINK--O)C(=O)O">C@HN |
Synthesis and Purification
The chemical synthesis of this compound dipeptides is most commonly and efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.
Detailed Experimental Protocol for Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of L-Tyrosyl-L-Alanine (this compound) using Fmoc chemistry.
Materials and Reagents:
-
Fmoc-Ala-Wang resin
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Experimental Workflow:
Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from alanine by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.
-
Coupling: Activate Fmoc-Tyr(tBu)-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine with 20% piperidine in DMF (2 x 10 min).
-
Final Washing: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the tBu side-chain protecting group.
-
Precipitation and Collection: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.
Purification and Characterization
RP-HPLC Purification:
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of 5-40% B over 30 minutes is typically effective.
-
Detection: 220 nm and 280 nm.
Characterization:
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the synthesized dipeptide.
-
NMR Spectroscopy (1H and 13C): To confirm the structure and purity of the dipeptide.
Biological Functions and Mechanisms of Action
The this compound dipeptide exhibits a range of biological activities, with its function often dependent on the specific isomer.
Promotion of Melanogenesis
L-Alanyl-L-Tyrosine (Ala-Tyr) has been shown to promote the synthesis of melanin (B1238610).[2] This is primarily due to its ability to be rapidly hydrolyzed in cells to release L-tyrosine, the primary substrate for the enzyme tyrosinase, which is the rate-limiting enzyme in melanin production.
Signaling Pathway for Melanogenesis:
Simplified pathway of Ala-Tyr in promoting melanogenesis.
Antioxidant and Anti-diabetic Activities
This compound has demonstrated significant antioxidant properties, protecting cells from oxidative stress.[3] This activity is attributed to the electron-donating capacity of the tyrosine residue. In the context of type 2 diabetes, this compound has been shown to alleviate oxidative stress in pancreatic islets and improve glucose metabolism.
PI3K/Akt Signaling Pathway in this compound's Anti-diabetic Action:
This compound has been found to modulate the PI3K/Akt signaling pathway, which is crucial for glucose metabolism and cell survival.[3]
Role of this compound in the PI3K/Akt signaling pathway.
Potential Neurological and Anti-inflammatory Effects
Research on tyrosine-containing dipeptides suggests potential roles in brain function.[4][5] this compound, upon oral administration, may influence neurotransmitter synthesis due to the bioavailability of tyrosine. Furthermore, some dipeptides have been shown to possess anti-inflammatory properties, though the specific mechanisms for this compound are still under investigation.
Experimental Protocols for Functional Assays
Melanin Content Assay in B16F10 Cells
Experimental Workflow:
Workflow for Melanin Content Assay.
Step-by-Step Procedure:
-
Cell Culture: Culture B16F10 melanoma cells in DMEM with 10% FBS.
-
Treatment: Seed cells in a 24-well plate and treat with varying concentrations of Ala-Tyr for 48-72 hours.
-
Cell Lysis: Wash cells with PBS and lyse with 1N NaOH at 80°C for 1 hour.
-
Measurement: Measure the absorbance of the lysate at 405 nm.
-
Data Analysis: Normalize melanin content to total protein concentration.
Cellular Tyrosinase Activity Assay
Step-by-Step Procedure:
-
Cell Culture and Treatment: Culture and treat B16F10 cells with Ala-Tyr as described above.
-
Cell Lysis: Wash cells with PBS and lyse with a buffer containing 1% Triton X-100.
-
Enzyme Assay: Add L-DOPA substrate to the cell lysate and incubate at 37°C.
-
Measurement: Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Data Analysis: Normalize tyrosinase activity to total protein concentration.
Quantitative Data Summary
Table 2: Biological Activity of L-Alanyl-L-Tyrosine in B16-F10 Cells
| Parameter | Value | Reference |
| Purity (Post-synthesis) | 96.8% | [2] |
| Non-toxic Concentration Range | 100-800 µmol·L-1 | [2] |
| Effect on Melanin Production | Promotes melanin synthesis | [2] |
Table 3: Antioxidant and Anti-diabetic Effects of this compound
| Assay | Cell/Animal Model | Key Findings | Reference |
| ROS Scavenging | INS-1 Cells | Reduced H2O2-induced ROS | [3] |
| Insulin (B600854) Secretion | INS-1 Cells | Promoted insulin secretion | [3] |
| PI3K/Akt Pathway | INS-1 Cells | Increased phosphorylation of Akt | [3] |
| In vivo Anti-diabetic | T2DM Mice | Reduced blood glucose and improved lipid profile | [3] |
Conclusion
The this compound dipeptide is a versatile molecule with significant biological activities that warrant further investigation for its potential therapeutic applications. Its role in promoting melanogenesis, coupled with its antioxidant and anti-diabetic effects, highlights its importance in cellular metabolism and homeostasis. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the structure-function relationships of this compound and to unlock its full therapeutic potential. As research progresses, a deeper understanding of its mechanisms of action, particularly in neurological and inflammatory processes, will be crucial for its development as a novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tyr-Trp administration facilitates brain norepinephrine metabolism and ameliorates a short-term memory deficit in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Chemical Properties of Tyrosyl-Alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of the dipeptide Tyrosyl-Alanine (Tyr-Ala). Composed of the amino acids tyrosine and alanine (B10760859), this dipeptide is a product of protein catabolism. While its specific biological signaling roles are not extensively documented, understanding its fundamental chemical characteristics is crucial for research in proteomics, metabolomics, and drug development. This document summarizes key physicochemical data, outlines detailed experimental protocols for property determination, and presents a logical framework for its metabolic fate.
Physicochemical Properties
The chemical properties of Tyrosyl-Alanine are dictated by its constituent amino acids: the aromatic, polar tyrosine and the small, nonpolar alanine. These residues impart a unique combination of characteristics to the dipeptide.
Structure and Identification
-
IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid[1]
-
Molecular Formula: C₁₂H₁₆N₂O₄[1]
-
Molecular Weight: 252.27 g/mol [1]
-
CAS Number: 730-08-5[1]
Quantitative Physicochemical Data
The following table summarizes key quantitative data for Tyrosyl-Alanine. It is important to note that many of these values are predicted through computational models and await experimental verification.
| Property | Value | Source | Notes |
| pKa (Strongest Acidic) | 3.55 | ChemAxon (Predicted) | Refers to the α-carboxyl group. |
| pKa (Strongest Basic) | 8.02 | ChemAxon (Predicted) | Refers to the α-amino group. |
| Isoelectric Point (pI) | ~5.79 | Calculated | Estimated as the average of the two pKa values. |
| Water Solubility | 2.03 g/L | ALOGPS (Predicted) | |
| LogP | -2.1 | ALOGPS (Predicted) | Indicates high hydrophilicity. |
| Melting Point | 230 °C (decomposes) | ||
| Polar Surface Area | 112.65 Ų | ChemAxon (Predicted) | |
| Hydrogen Bond Donor Count | 4 | ChemAxon (Predicted) | |
| Hydrogen Bond Acceptor Count | 5 | ChemAxon (Predicted) | |
| Rotatable Bond Count | 5 | ChemAxon (Predicted) |
Experimental Protocols
Detailed experimental validation of the predicted physicochemical properties is essential for rigorous scientific research. The following sections outline standardized protocols for determining the pKa and solubility of dipeptides like Tyrosyl-Alanine.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) of Tyrosyl-Alanine by monitoring pH changes upon titration with a strong base.
Materials:
-
Tyrosyl-Alanine sample
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH), standardized
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh a known amount of Tyrosyl-Alanine and dissolve it in a specific volume of deionized water to create a solution of known concentration (e.g., 10 mM).
-
Acidification: Add a stoichiometric excess of 0.1 M HCl to the Tyrosyl-Alanine solution to ensure all ionizable groups are fully protonated.
-
Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode. Position the burette containing 0.1 M NaOH above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add small, precise increments of the NaOH solution from the burette. After each addition, allow the pH to stabilize and record the new pH value and the total volume of NaOH added.
-
Data Analysis: Plot the recorded pH values against the equivalents of NaOH added. The resulting titration curve will show inflection points corresponding to the pKa values of the α-carboxyl and α-amino groups. The pKa is the pH at which half of the respective group has been deprotonated.
Determination of Aqueous Solubility by the Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of Tyrosyl-Alanine in water.
Materials:
-
Tyrosyl-Alanine sample
-
Deionized water
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of Tyrosyl-Alanine to a known volume of deionized water in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a known volume of deionized water.
-
Quantification: Determine the concentration of Tyrosyl-Alanine in the diluted supernatant using a validated analytical method such as HPLC with UV detection or UV-Vis spectrophotometry by comparing the signal to a standard curve of known concentrations.
-
Calculation: Calculate the original concentration in the undissolved sample to determine the aqueous solubility in g/L or mol/L.
Biological Context and Metabolic Fate
While specific signaling pathways for Tyrosyl-Alanine have not been elucidated, its metabolic fate is likely intertwined with the well-established pathways of its constituent amino acids, tyrosine and alanine. Tyrosyl-Alanine is an incomplete breakdown product of protein digestion or catabolism.[2] Once formed, it is likely further hydrolyzed into its constituent amino acids by peptidases.
Enzymatic Degradation
Dipeptidases present in various tissues and on the brush border of the small intestine are responsible for the hydrolysis of dipeptides into free amino acids. This process is crucial for the absorption and subsequent utilization of amino acids from dietary proteins.
Metabolic Pathways of Constituent Amino Acids
Following hydrolysis, tyrosine and alanine enter their respective metabolic pathways. Tyrosine is a precursor for several important biomolecules, including neurotransmitters and hormones, and can also be degraded to produce energy.[3][4][5] Alanine plays a key role in the glucose-alanine cycle for transporting amino groups to the liver and is readily converted to pyruvate (B1213749) for entry into central carbon metabolism.
References
- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Tyrosyl-Alanine (HMDB0029098) [hmdb.ca]
- 3. Tyrosine - Wikipedia [en.wikipedia.org]
- 4. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenylalanine degradation/tyrosine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Role of Tyrosyl-Alanine (Tyr-Ala) in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyrosyl-Alanine (Tyr-Ala), composed of L-tyrosine and L-alanine, has emerged as a bioactive molecule with significant implications for cellular metabolism. While traditionally viewed as an intermediate product of protein digestion, recent evidence highlights its direct role in modulating cellular signaling pathways and mitigating oxidative stress, thereby influencing metabolic homeostasis. This technical guide provides an in-depth analysis of the known biological functions of this compound, focusing on its impact on cellular metabolism. It consolidates quantitative data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for researchers and drug development professionals. The primary documented role of this compound centers on its antioxidant properties, which in turn influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical regulator of glucose metabolism. While direct interactions with metabolic enzymes remain an area for future investigation, the downstream effects of this compound on cellular signaling provide a clear mechanism for its influence on metabolic processes.
Introduction: Dipeptides in Cellular Physiology
Dipeptides, consisting of two amino acids joined by a peptide bond, are fundamental molecules in biochemistry. Primarily derived from the digestion of dietary proteins, they are absorbed in the intestine and can be transported into the bloodstream. While many dipeptides are rapidly hydrolyzed into their constituent amino acids by peptidases in various tissues, including the liver, kidneys, and muscle, some exhibit unique biological activities beyond simply serving as a source of amino acids.[1][2] The specific sequence of amino acids in a dipeptide dictates its chemical properties and biological functions. Dipeptides containing aromatic amino acids like tyrosine are of particular interest due to their potential antioxidant activities.[3][4] this compound is one such dipeptide, identified as a metabolite in organisms like Brassica napus and Aeromonas veronii.[5]
The Antioxidant Role of this compound and its Impact on Metabolic Health
The most well-documented biological function of this compound is its potent antioxidant activity. In the context of metabolic disorders such as type 2 diabetes mellitus (T2DM), oxidative stress is a key pathological factor leading to pancreatic β-cell dysfunction and insulin (B600854) resistance.[1][6] this compound has been shown to mitigate oxidative stress, thereby protecting cells and improving metabolic parameters.
In Vitro Evidence: Protection of Pancreatic β-Cells
In a study utilizing the INS-1 pancreatic β-cell line, this compound demonstrated a significant protective effect against hydrogen peroxide (H₂O₂)-induced oxidative stress. This protection manifested as increased cell viability, a reduction in reactive oxygen species (ROS), and enhanced insulin secretion.[1][6]
In Vivo Evidence: Amelioration of Type 2 Diabetes Mellitus
The beneficial effects of this compound have also been observed in a high-fat diet-induced mouse model of T2DM. Administration of this compound led to improvements in several key metabolic and oxidative stress markers.[1][6]
Data Presentation: Quantitative Effects of this compound Administration in a T2DM Mouse Model
| Parameter | Control (T2DM) | This compound Treated (T2DM) | Percentage Change | Reference |
| Fasting Blood Glucose | Elevated | Reduced | ▼ | [1][6] |
| Serum Insulin | Elevated (Insulin Resistance) | Reduced | ▼ | [1][6] |
| Hemoglobin A1c (HbA1c) | Elevated | Reduced | ▼ | [1][6] |
| Total Cholesterol (TC) | Elevated | Reduced | ▼ | [1][6] |
| Triglycerides (TG) | Elevated | Reduced | ▼ | [1][6] |
| Malondialdehyde (MDA) | Elevated | Reduced | ▼ | [1][6] |
| Superoxide Dismutase (SOD) Activity | Reduced | Enhanced | ▲ | [1][6] |
| Glutathione (GSH) Activity | Reduced | Enhanced | ▲ | [1][6] |
This table summarizes the qualitative changes observed in the study. For specific quantitative values, please refer to the original publication.
Modulation of the PI3K/Akt Signaling Pathway by this compound
A key mechanism through which this compound exerts its metabolic effects is the modulation of the PI3K/Akt signaling pathway. This pathway is central to the regulation of glucose metabolism, cell growth, and survival.[7] Insulin signaling, for instance, heavily relies on the activation of this cascade to promote glucose uptake and utilization.[1][6]
Western blot analyses have revealed that this compound can regulate the PI3K/Akt pathway, which is associated with glycometabolism.[1][6] By mitigating oxidative stress, this compound likely preserves the integrity and function of key components of this pathway, such as the insulin receptor and downstream signaling molecules, which can be impaired by ROS. The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn mediates a variety of downstream metabolic effects, including the translocation of GLUT4 transporters to the cell membrane, thereby facilitating glucose uptake.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound's biological role.
Reactive Oxygen Species (ROS) Assay
Objective: To quantify the intracellular ROS levels in response to oxidative stress and treatment with this compound.
Methodology:
-
Cell Culture: Plate INS-1 cells in a 96-well plate and culture until they reach approximately 80% confluency.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Introduce an oxidative agent, such as H₂O₂ (e.g., 200 µM), to the cells for a short incubation period (e.g., 30 minutes).
-
Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader. The intensity of the fluorescence is proportional to the intracellular ROS levels.
Western Blot for PI3K/Akt Pathway Analysis
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.
Methodology:
-
Protein Extraction: Following treatment with this compound and/or an oxidative stressor, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of PI3K and Akt.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Future Directions and Advanced Experimental Workflows
While the antioxidant and signaling roles of this compound are becoming clearer, its direct interaction with the metabolic machinery of the cell remains largely unexplored. Future research should focus on elucidating these potential direct roles.
Identifying Direct Protein Targets of this compound
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to identify the direct binding targets of a small molecule like this compound within a cell.[2][8] This method is based on the principle that a protein's thermal stability changes upon ligand binding.
References
- 1. Antioxidant Effect of this compound Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Using peptides to study protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Enzymatic Synthesis of Tyrosyl-Alanine (Tyr-Ala)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Tyrosyl-Alanine (Tyr-Ala) is a molecule of interest with occurrences in various organisms, including Brassica napus and Aeromonas veronii[1]. While the precise biological roles of this compound are a subject of ongoing research, the synthesis of this and other dipeptides is of significant interest for applications in drug development, nutrition, and biotechnology. This technical guide provides a detailed overview of the primary known biological synthesis pathway for this compound, which is mediated by L-amino acid ligases. The guide will cover the enzymatic reaction, quantitative data from relevant studies, detailed experimental protocols, and visual representations of the synthesis pathway and experimental workflows.
Core Synthesis Pathway: L-Amino Acid Ligase-Mediated Synthesis
The biosynthesis of this compound in organisms is not typically a result of ribosomal protein synthesis, where amino acids are incorporated into long polypeptide chains based on an mRNA template. Instead, for dipeptides like this compound, a more direct enzymatic ligation is a key pathway. This process is catalyzed by L-amino acid ligases, which join two free amino acids in an ATP-dependent manner.
Recent studies have demonstrated the efficient synthesis of the isomeric dipeptide Ala-Tyr, which follows the same catalytic mechanism, using an L-amino acid ligase from Bacillus subtilis coupled with an ATP regeneration system[2]. This enzymatic cascade represents a promising and efficient method for the biotechnological production of such dipeptides.
Enzymatic Reaction:
The core reaction for the synthesis of this compound by an L-amino acid ligase can be summarized as follows:
L-Tyrosine + L-Alanine + ATP → L-Tyrosyl-L-Alanine + ADP + Pi
This reaction is often coupled with an ATP regeneration system to drive the synthesis towards the product and improve economic feasibility. A common and effective ATP regeneration system involves the use of polyphosphate kinase (PPK), which utilizes polyphosphate as a phosphate (B84403) donor to regenerate ATP from ADP.
Data Presentation
The following table summarizes the quantitative data from a study on the efficient synthesis of Ala-Tyr using an L-amino acid ligase from Bacillus subtilis (BsL-AAL) and a polyphosphate kinase from Sulfurovum lithotrophicum (PPKSL)[2].
| Parameter | Value | Conditions | Reference |
| Final Product Concentration | 40.1 mM | Optimized system with BsL-AAL and PPKSL | [2] |
| Molar Yield | 0.89 mol/mol | Based on the initial substrate concentration | [2] |
| Productivity | 13.4 mM/h | In the optimized one-pot reaction system | [2] |
| Optimal pH | ~9.5 | For the coupled enzyme system | [3] |
| Optimal Temperature | ~30°C | For the coupled enzyme system | [3] |
Experimental Protocols
This section provides a detailed methodology for the enzymatic synthesis of this compound based on the principles outlined in the cited literature for Ala-Tyr synthesis[2][4].
1. Enzyme Preparation: L-Amino Acid Ligase and Polyphosphate Kinase
-
Gene Cloning and Expression: The genes encoding the L-amino acid ligase (from Bacillus subtilis) and polyphosphate kinase (from Sulfurovum lithotrophicum) are cloned into suitable expression vectors (e.g., pET-28a) and transformed into an expression host such as E. coli BL21(DE3).
-
Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., 0.5 mM IPTG) and the culture is incubated at a lower temperature (e.g., 16°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl), and lysed by sonication or high-pressure homogenization. The crude lysate is clarified by centrifugation. The supernatant containing the His-tagged recombinant proteins is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified enzymes are dialyzed against a storage buffer and stored at -80°C.
2. Enzymatic Synthesis of this compound
-
Reaction Mixture: A one-pot reaction mixture is prepared containing L-Tyrosine, L-Alanine, ATP (catalytic amount), a phosphate donor for ATP regeneration (e.g., hexametaphosphate), MgCl2, and the purified L-amino acid ligase and polyphosphate kinase in a suitable buffer (e.g., 0.2 M boric acid-borax buffer, pH 9.5).
-
Reaction Conditions: The reaction is incubated at the optimal temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 3 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the formation of this compound using High-Performance Liquid Chromatography (HPLC).
3. Product Analysis and Quantification
-
HPLC Analysis: The concentration of this compound in the reaction mixture is determined by HPLC using a C18 column. The mobile phase can consist of a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid. The dipeptide is detected by monitoring the absorbance at a specific wavelength (e.g., 280 nm).
-
Mass Spectrometry: The identity of the synthesized this compound can be confirmed by mass spectrometry (MS) to verify the correct molecular weight.
-
NMR Spectroscopy: For detailed structural confirmation, proton (¹H) and carbon (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy can be performed on the purified product.
Mandatory Visualizations
Diagram 1: Enzymatic Synthesis Pathway of this compound
Caption: Enzymatic synthesis of this compound by L-amino acid ligase with ATP regeneration.
Diagram 2: Experimental Workflow for this compound Synthesis
Caption: Workflow for enzymatic synthesis and analysis of this compound.
The enzymatic synthesis of this compound using L-amino acid ligases presents a highly efficient and specific method for the production of this dipeptide. This approach, particularly when coupled with an ATP regeneration system, offers significant advantages in terms of yield and productivity. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and professionals in the fields of biotechnology and drug development to explore the synthesis and potential applications of this compound and other dipeptides. Further research may yet uncover other synthesis pathways, such as those involving non-ribosomal peptide synthetases (NRPSs), which are known for producing a wide variety of peptide natural products in microorganisms[5][6]. However, the L-amino acid ligase pathway currently stands as a well-documented and highly promising route for the controlled synthesis of this compound.
References
- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-ribosomal peptide synthetases – Di Ventura Lab [diventura.biologie.uni-freiburg.de]
- 6. Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
Tyr-Ala Peptide: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide Tyr-Ala (Tyrosyl-Alanine), from its historical context within the broader field of peptide chemistry to its synthesis, and known biological activities. This document details its antioxidant properties and its emerging role in cellular signaling, particularly through the PI3K/Akt pathway, and in melanogenesis. Detailed experimental protocols for the synthesis and functional characterization of this compound are provided, along with a compilation of available quantitative data. Signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the molecular mechanisms associated with this dipeptide.
Discovery and History
The journey of the this compound dipeptide is intrinsically linked to the foundational discoveries in peptide chemistry. While the specific first synthesis of this compound is not prominently documented in seminal historical texts, its existence as a fundamental dipeptide was implicitly understood with the pioneering work on peptide synthesis in the early 20th century.
The groundwork for peptide synthesis was laid by Emil Fischer, who first proposed the concept of the "peptide bond" in the late 1890s and achieved the synthesis of the first dipeptide, glycylglycine, in 1901.[1] This breakthrough earned him the Nobel Prize in Chemistry in 1902 and opened the door for the systematic synthesis of peptides.[1] The amino acid Tyrosine was first isolated from casein in cheese in 1846 by Justus von Liebig, while Alanine was first synthesized in 1850.[2][3]
The development of protecting group strategies and coupling reagents throughout the 20th century, notably the invention of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield in 1963, made the synthesis of specific peptide sequences like this compound routine.[4] Early research on dipeptides often focused on their role as simple models for protein structure and metabolism. However, in recent years, specific biological activities of short peptides, including this compound, have become a significant area of research.
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of this compound. The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Experimental Protocol: Solid-Phase Synthesis of this compound
-
Resin Preparation: Swell a suitable resin (e.g., Wang resin) in a solvent such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Attach the first amino acid, Fmoc-Ala-OH, to the resin using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound Alanine using a solution of 20% piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected N-terminus of the resin-bound Alanine using a coupling agent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA). The tert-butyl (tBu) group protects the hydroxyl group of the Tyrosine side chain.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (tBu from Tyrosine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and HPLC analysis.
Enzymatic Synthesis
Enzymatic synthesis offers a greener alternative to chemical synthesis, often providing high stereospecificity and milder reaction conditions.
Experimental Protocol: Enzymatic Synthesis of this compound
One approach involves using a ligase enzyme to catalyze the formation of the peptide bond.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-Alanine, L-Tyrosine, an L-amino acid ligase, and an ATP regeneration system in a suitable buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature and pH for the specific ligase used.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
-
Purification: Once the reaction is complete, purify the this compound dipeptide from the reaction mixture using chromatographic techniques.
Biological Activities and Signaling Pathways
This compound exhibits several notable biological activities, with its antioxidant and signaling roles being the most extensively studied.
Antioxidant Activity
Dipeptides containing Tyrosine are known to possess potent antioxidant activity.[2] The phenolic hydroxyl group of the Tyrosine residue can donate a hydrogen atom to scavenge free radicals.
Experimental Protocol: ABTS Radical Scavenging Assay
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Assay Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a specific volume of the this compound sample solution to a defined volume of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value, the concentration of the peptide required to scavenge 50% of the ABTS radicals, can then be determined.
Quantitative Data: Antioxidant Activity of this compound
| Assay | IC50 Value | Reference |
| ABTS Radical Scavenging | Data not yet available in searched literature | - |
| DPPH Radical Scavenging | Data not yet available in searched literature | - |
Note: While the antioxidant potential of Tyr-containing peptides is established, specific IC50 values for this compound were not found in the initial literature search and require further investigation.
Role in Melanogenesis
Recent studies have indicated that this compound can promote the production of melanin (B1238610).[5] As a dipeptide containing Tyrosine, a primary substrate for the enzyme tyrosinase, it can be rapidly broken down to release Tyrosine, which then enters the melanogenesis pathway.[5]
Experimental Protocol: Melanin Content Assay in B16-F10 Cells
-
Cell Culture: Culture B16-F10 mouse melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 6-well plate at a density of approximately 2.5 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound for 48-72 hours. A positive control, such as α-melanocyte-stimulating hormone (α-MSH), can be used.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them with 1N NaOH containing 10% DMSO.
-
Melanin Solubilization: Incubate the plates at 80°C for 1 hour to solubilize the melanin.
-
Quantification: Measure the absorbance of the lysates at 405 nm using a microplate reader. The melanin content can be normalized to the total protein content of each sample.
Quantitative Data: Effect of this compound on Melanin Production
| Cell Line | Treatment Concentration | Effect on Melanin Production | EC50 Value | Reference |
| B16-F10 | 100-800 µmol·L⁻¹ | Promotes melanin production | Not yet determined | [5] |
Involvement in the PI3K/Akt Signaling Pathway
This compound has been shown to regulate the PI3K/Akt signaling pathway, which is a critical intracellular pathway involved in cell survival, growth, proliferation, and metabolism. The proposed mechanism involves this compound's ability to reduce intracellular reactive oxygen species (ROS), which can inhibit the phosphorylation of key components of the PI3K/Akt pathway. By reducing ROS, this compound may help to maintain the normal function of this pathway.
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the proposed role of this compound.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Culture and Treatment: Culture relevant cells (e.g., INS-1) and treat with this compound at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities and normalize the levels of p-Akt to total Akt to determine the effect of this compound on Akt phosphorylation.
Quantitative Data: Effect of this compound on PI3K/Akt Signaling
| Cell Line | Treatment | Effect on p-Akt/Total Akt Ratio | Reference |
| INS-1 | High glucose-induced oxidative stress + this compound | Reverses the downregulation of phosphorylated Akt | Data on specific fold change not yet available |
Note: While the regulatory role of this compound on the PI3K/Akt pathway is reported, specific quantitative data on the fold change in phosphorylation levels require further investigation from the primary literature.
Experimental Workflows
References
The Tyr-Ala Dipeptide: An In-depth Technical Guide on its Natural Occurrence, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyrosine-Alanine (Tyr-Ala), while seemingly a simple combination of two common amino acids, presents a fascinating area of study with implications for protein structure, function, and cellular signaling. This technical guide provides a comprehensive overview of the natural occurrence of the this compound motif in proteins, its functional significance, and detailed methodologies for its identification and characterization. Quantitative data on its frequency in proteomes is presented, alongside experimental protocols for its analysis. Furthermore, this guide explores the emerging role of this compound in specific biological processes, including a detailed look at its involvement in melanogenesis.
Natural Occurrence and Frequency of this compound in Proteomes
The prevalence of a specific dipeptide within a proteome can offer insights into its evolutionary conservation and potential functional importance. Analysis of vast protein sequence databases reveals the frequency of all 400 possible dipeptide combinations.
A comprehensive analysis of 5,029 proteomes indicates that the this compound (YA) dipeptide has a specific frequency of occurrence.[1] While random distribution would suggest a frequency of 0.25% for any given dipeptide, the actual observed frequencies deviate, with some di-peptides being overrepresented and others underrepresented.[1] This deviation from random chance suggests selective pressures that may be linked to the structural or functional roles of these dipeptides.
| Dipeptide Combination | Frequency (‰) in 5,029 Proteomes |
| This compound (YA) | 2.21 |
Table 1: Frequency of the this compound Dipeptide. The table summarizes the frequency of the this compound dipeptide, presented in per mille (‰), based on data from a comprehensive analysis of 5,029 proteomes.[1]
Structural Significance of the this compound Motif
The physicochemical properties of both tyrosine and alanine (B10760859) contribute to the structural roles the this compound motif can play within a protein. Tyrosine, with its bulky, aromatic side chain, can participate in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding through its hydroxyl group.[2] Alanine, on the other hand, is a small, non-polar amino acid that provides conformational flexibility.
The juxtaposition of these two residues can lead to specific structural features:
-
Protein-Protein Interfaces: The this compound motif can be found at the interface of interacting proteins. The aromatic ring of tyrosine can engage in hydrophobic and aromatic interactions with residues on the partner protein, while the small size of alanine can allow for close packing and shape complementarity at the interface.[2][3][4]
-
Secondary Structure Propensities: The presence of this compound can influence local secondary structure. While not a strong helix or sheet former on its own, its contribution will depend on the surrounding amino acid context.
-
Structural Stability: The hydrophobic nature of both residues can contribute to the hydrophobic core of a protein, promoting proper folding and stability.
Functional Roles of the this compound Dipeptide
The functional significance of the this compound dipeptide extends beyond its structural contributions and is an active area of research.
Antioxidant Activity
Peptides containing tyrosine are known to possess antioxidant properties due to the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The this compound dipeptide has been specifically identified as having antioxidant capabilities.
Role in Melanogenesis
A significant and well-documented function of L-Alanyl-L-tyrosine is its role in promoting melanin (B1238610) synthesis.[5] Melanin is the primary pigment responsible for coloration in skin, hair, and eyes. L-Ala-L-Tyr serves as a more soluble and bioavailable precursor to L-tyrosine, the rate-limiting substrate for tyrosinase, the key enzyme in melanogenesis. After entering the body, L-Ala-L-Tyr is rapidly broken down, releasing tyrosine.[5]
The signaling pathway for melanogenesis is a complex cascade initiated by external stimuli such as UV radiation, leading to the activation of the Microphthalmia-associated Transcription Factor (MITF). MITF, in turn, upregulates the expression of tyrosinase and other enzymes involved in melanin production. The availability of the substrate, L-tyrosine, is a critical control point in this pathway.
Below is a simplified representation of the melanogenesis signaling pathway highlighting the role of L-Alanyl-L-tyrosine.
Experimental Protocols
The identification and characterization of the this compound dipeptide in a biological sample or as a synthetic product require a combination of techniques.
Solid-Phase Peptide Synthesis (SPPS) of this compound
For creating standards or for use in biological assays, this compound can be synthesized using solid-phase peptide synthesis.
Principle: The peptide is assembled sequentially on a solid resin support. The C-terminal amino acid (Alanine) is first attached to the resin. The N-terminal protecting group (e.g., Fmoc) is removed, and the next amino acid (Tyrosine), with its N-terminus and side chain protected, is coupled. This cycle is repeated until the desired peptide is synthesized, after which it is cleaved from the resin and purified.
Detailed Protocol:
-
Resin Preparation: Start with a pre-loaded Fmoc-Ala-Wang resin or attach Fmoc-Ala-OH to a suitable resin (e.g., Wang resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of Alanine. Wash the resin thoroughly with DMF.
-
Coupling of Tyrosine:
-
Activate the carboxyl group of Fmoc-Tyr(tBu)-OH using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound Alanine.
-
Allow the coupling reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Monitor the completion of the reaction using a qualitative test like the Kaiser test.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal Tyrosine using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF and then with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Incubate for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
Below is a workflow diagram for the solid-phase synthesis of the this compound dipeptide.
Identification and Characterization of this compound
A. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For peptides, reversed-phase HPLC is commonly used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile) with an ion-pairing agent like TFA.
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., water/acetonitrile).
-
Inject the sample onto a C18 column.
-
Elute with a gradient of increasing acetonitrile (B52724) concentration in water, both containing 0.1% TFA.
-
Detect the peptide by monitoring absorbance at 214 nm and 280 nm (due to the tyrosine aromatic ring).
-
The retention time of the sample peak can be compared to that of a synthetic this compound standard for identification.
-
B. Mass Spectrometry (MS):
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions. For peptide identification, electrospray ionization (ESI) is often coupled with a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Tandem mass spectrometry (MS/MS) involves fragmentation of a selected parent ion to obtain sequence information.
-
Protocol:
-
Introduce the sample into the ESI source, often from the eluent of an HPLC system (LC-MS).
-
Acquire a full scan mass spectrum to determine the m/z of the parent ion. The expected [M+H]+ for this compound is approximately 253.12 Da.
-
Select the parent ion for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Analyze the fragment ion spectrum. Key fragments for this compound would include the y1 ion (Ala + H, m/z ~90.05) and the b1 ion (Tyr - CO, m/z ~136.08).
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N). For peptides, NMR can be used to confirm the primary sequence and determine the three-dimensional structure in solution.
-
Protocol:
-
Dissolve the purified peptide in a suitable solvent (e.g., H₂O/D₂O or a buffer) to a concentration of at least 0.5 mM.[9]
-
Acquire a series of 1D and 2D NMR spectra, such as ¹H, COSY, TOCSY, and NOESY.
-
Resonance Assignment: Identify the spin systems for each amino acid using COSY and TOCSY spectra. The characteristic aromatic signals will identify Tyrosine, and the methyl doublet will be characteristic of Alanine.
-
Sequential Assignment: Use NOESY spectra to identify through-space correlations between adjacent amino acid residues to confirm the this compound sequence.
-
Structural Analysis: Analyze NOE cross-peaks and coupling constants to determine distance and dihedral angle restraints, which can be used to calculate the three-dimensional structure of the dipeptide.[9][10][11][12]
-
Conclusion
The this compound dipeptide, though a small molecule, holds considerable interest for researchers in protein chemistry, drug development, and cell biology. Its non-random occurrence in proteomes points to its conserved roles. Functionally, it contributes to antioxidant defense and plays a crucial role as a bioavailable precursor for melanin synthesis. The experimental protocols detailed in this guide provide a robust framework for the synthesis, identification, and structural analysis of this compound. Future research into the specific roles of the this compound motif in protein-protein interactions and other signaling pathways will undoubtedly uncover further complexities and potential therapeutic applications of this seemingly simple dipeptide.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein–Protein Interactions Mediated by Helical Tertiary Structure Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 10. 1H Nuclear Magnetic Resonance (NMR) in the Elucidation of Peptide Structure | Springer Nature Experiments [experiments.springernature.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
An In-depth Technical Guide on the Core Characteristics of the Tyr-Ala Peptide Bond
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Tyrosyl-L-Alanine (Tyr-Ala) serves as a fundamental model for understanding peptide structure and function. Composed of the aromatic amino acid tyrosine and the small, aliphatic amino acid alanine (B10760859), the this compound peptide bond encapsulates key physicochemical properties that influence polypeptide conformation, stability, and biological activity. This technical guide provides a comprehensive overview of the this compound peptide bond, focusing on its structural characteristics, conformational dynamics, and the experimental and computational methodologies used for its characterization. This document is intended to be a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development.
Physicochemical Properties of this compound
The this compound dipeptide is a molecule with the chemical formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol .[1] It is known to exist as a metabolite in various organisms, including Brassica napus and Aeromonas veronii.[1] While it is a product of protein digestion or catabolism, some dipeptides are known to have physiological or cell-signaling effects.[2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | PubChem[1] |
| Molecular Weight | 252.27 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | PubChem[1] |
| Sequence | YA | PubChem[1] |
| Role | Metabolite | ChEBI[1] |
Structural Characteristics of the this compound Peptide Bond
The geometry of the peptide bond is crucial for determining the overall conformation of a peptide. While a crystal structure for this compound is not publicly available, data from high-resolution crystal structures of other dipeptides and computational studies provide insights into the expected bond lengths and angles.
Bond Lengths and Angles
The peptide bond (C-N) exhibits partial double bond character due to resonance, resulting in a planar and rigid structure. The typical length of a peptide bond is approximately 1.33 Å. The N-Cα and Cα-C bond lengths are typically around 1.45 Å and 1.52 Å, respectively.
| Bond | Typical Length (Å) |
| C-N (peptide bond) | ~1.33 |
| N-Cα | ~1.45 |
| Cα-C | ~1.52 |
| C=O | ~1.23 |
Note: These are generalized values. Actual bond lengths can vary slightly based on the local chemical environment and conformational state.
Conformational Dynamics
The conformational flexibility of the this compound dipeptide is primarily determined by the rotation around the single bonds of the peptide backbone, defined by the dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The bulky aromatic side chain of tyrosine and the small methyl side chain of alanine influence the accessible regions of the Ramachandran plot.
Cis/Trans Isomerization
While the trans conformation of the peptide bond is energetically favored for most amino acid pairs, the presence of a preceding aromatic residue can increase the population of the cis isomer. A ¹H NMR study on Ala-Tyr revealed the presence of a cis isomer population of 0.1% to 1% in aqueous solution. The study determined the rate constant for the trans to cis interconversion and the activation energy for this process, providing valuable quantitative data on the dynamics of the this compound peptide bond.
| Parameter | Value |
| trans → cis rate constant (ktc) at 298 K | 2.4 x 10⁻³ s⁻¹ |
| Activation Energy (Ea) for trans → cis | 76.7 ± 1.5 kJ mol⁻¹ |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with a preserved C-terminal carboxylic acid.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Ala-OH
-
Fmoc-Tyr(tBu)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Loading (Fmoc-Ala-OH):
-
Dissolve Fmoc-Ala-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the solution to the swollen resin and agitate for 1 hour.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Capping of Unreacted Sites: Add a solution of DCM/Methanol/DIPEA (80:15:5) to the resin and agitate for 30 minutes to cap any unreacted chloride sites. Wash with DCM (3x) and DMF (3x).
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 4.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
-
Solid-Phase Synthesis Workflow for this compound.
HPLC Purification of this compound
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[3][4]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Preparative C18 column
Mobile Phases:
-
Solvent A: 0.1% TFA in deionized water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Solvent A.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) to determine the retention time of the this compound peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the dissolved crude peptide.
-
Run a gradient optimized from the analytical run to separate the this compound peptide from impurities.
-
Monitor the elution at 220 nm and 280 nm (for the tyrosine aromatic ring).
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC or mass spectrometry to confirm the purity and identity of the peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.
NMR Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of peptides in solution.
Sample Preparation:
-
Dissolve the purified this compound peptide (1-5 mg) in 0.5 mL of D₂O or a 90% H₂O/10% D₂O mixture.
-
Add a small amount of a reference standard (e.g., DSS or TSP).
NMR Experiments:
-
1D ¹H NMR: Provides information on the number and types of protons in the molecule.
-
1D ¹³C NMR: Provides information on the carbon skeleton.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the peptide's conformation.
Data Analysis Workflow:
-
Spin System Identification: Use the COSY and TOCSY spectra to identify the proton spin systems for the alanine and tyrosine residues.
-
Sequential Assignment: Use NOESY/ROESY to identify through-space correlations between adjacent residues (e.g., between the α-proton of Tyr and the amide proton of Ala) to confirm the sequence.
-
Conformational Analysis: Analyze the NOE intensities and coupling constants to determine the preferred solution conformation of the dipeptide.
NMR Data Acquisition and Analysis Workflow.
Biological Role and Signaling
The primary established biological role of this compound is as a metabolite resulting from protein breakdown.[1] However, the constituent amino acids play significant roles in biological signaling. Tyrosine is a precursor for the synthesis of important neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and thyroid hormones.[5] Small peptides containing tyrosine have been shown to be involved in various signaling pathways in plants.[2] While a specific signaling pathway directly initiated by the this compound dipeptide has not been extensively characterized, its potential to act as a signaling molecule or a modulator of existing pathways warrants further investigation.
Potential Biological Roles of this compound.
Conclusion
The this compound dipeptide, while simple in structure, provides a rich platform for studying the fundamental characteristics of peptide bonds. Its conformational dynamics, influenced by the interplay of its aromatic and aliphatic side chains, can be thoroughly investigated using a combination of NMR spectroscopy and computational modeling. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and characterization of this compound and similar dipeptides. A deeper understanding of the structure-function relationships of small peptides like this compound is crucial for advancing the fields of peptide-based drug design and molecular biology. Future research focusing on the potential direct biological activities and signaling roles of this compound could unveil novel therapeutic applications.
References
- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small Peptides: Orchestrators of Plant Growth and Developmental Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Tyrosine and Stress: Human and Animal Studies - Food Components to Enhance Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility and Stability of Tyr-Ala in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the dipeptide Tyrosyl-Alanine (Tyr-Ala) in aqueous solutions. Understanding these fundamental physicochemical properties is critical for the development of peptide-based therapeutics, ensuring optimal formulation, delivery, and efficacy. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development efforts.
Physicochemical Properties of this compound
This compound is a dipeptide composed of L-tyrosine and L-alanine. Its structure combines a hydrophobic aromatic residue (tyrosine) with a small, nonpolar aliphatic residue (alanine). This composition influences its behavior in aqueous environments.
| Property | Value | Source |
| Molecular Formula | C12H16N2O4 | --INVALID-LINK-- |
| Molecular Weight | 252.27 g/mol | --INVALID-LINK-- |
| Isoelectric Point (pI) | ~5.4 (Estimated) | Inferred from constituent amino acids |
| Appearance | White to off-white solid | --INVALID-LINK-- |
Solubility of this compound in Aqueous Solutions
The solubility of this compound is significantly influenced by the pH of the aqueous solution, a characteristic largely governed by the ionizable amino and carboxyl groups, as well as the phenolic hydroxyl group of the tyrosine residue.
pH-Dependent Solubility
Table 1: Quantitative Solubility Data for this compound and L-Tyrosine
| Compound | Condition | Solubility | Source |
| This compound | Water, pH 1 (adjusted with 1M HCl), with sonication | 66.67 mg/mL (264.28 mM) | --INVALID-LINK-- |
| L-Tyrosine | Water, 25 °C, pH 3.2-7.5 | 0.45 mg/mL | [1] |
| L-Tyrosine | 0.05 M HCl, 25 °C, pH 1.45 | ~3.0 mg/mL (0.0165 M) | [2] |
| L-Tyrosine | 0.0498 M NaOH, 25 °C, pH 9.95 | ~6.5 mg/mL (0.0358 M) | [2] |
General guidelines for solubilizing neutral peptides like this compound suggest first attempting dissolution in water. If the peptide is poorly soluble, the use of organic co-solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (ACN), or methanol (B129727) may be necessary. For peptides with low aqueous solubility, adjusting the pH away from the isoelectric point can significantly enhance solubility.[3][4]
Effect of Temperature
The solubility of dipeptides in water generally increases with temperature.[5] While specific data for the temperature-dependent solubility of this compound is not available, this general principle is expected to apply.
Stability of this compound in Aqueous Solutions
The stability of this compound in aqueous solutions is primarily influenced by hydrolysis of the peptide bond and oxidation of the tyrosine side chain. These degradation pathways are dependent on factors such as pH, temperature, light exposure, and the presence of metal ions.
Degradation Pathways
3.1.1. Hydrolysis
The amide bond linking tyrosine and alanine (B10760859) is susceptible to hydrolysis, breaking the dipeptide into its constituent amino acids. This reaction is catalyzed by both acidic and basic conditions. The stability of a similar compound, an ester of 5-aminolevulinic acid and tyrosine (ALA-Tyr), was found to be significantly lower at neutral pH compared to acidic pH, indicating that the peptide bond in this compound is also likely more stable at lower pH values.
3.1.2. Oxidation
The phenolic side chain of the tyrosine residue is a primary site for oxidation.[6] Oxidative degradation can be initiated by exposure to light (photo-oxidation), reactive oxygen species (ROS), or metal ions. Common oxidation products of tyrosine-containing peptides include the formation of 3,4-dihydroxyphenylalanine (DOPA) derivatives and dityrosine (B1219331) cross-links.
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products |
| Hydrolysis | L-Tyrosine, L-Alanine |
| Oxidation | Tyr(3,4-DOPA)-Ala, Dityrosine-linked this compound dimers |
Factors Influencing Stability
-
pH: Peptide hydrolysis is pH-dependent, with rates typically increasing at pH values away from the range of maximum stability (often around pH 4-6).
-
Temperature: Degradation rates, particularly hydrolysis, increase with temperature. The relationship between temperature and reaction rate can often be described by the Arrhenius equation.
-
Light: Exposure to UV light can promote the photo-oxidation of the tyrosine residue.
-
Metal Ions: Trace metal ions can catalyze oxidative degradation.
Experimental Protocols
Determination of Aqueous Solubility
A common method for determining the solubility of a peptide is the shake-flask method.[5]
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry (at ~275 nm due to the tyrosine chromophore) or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Assessment of Chemical Stability (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and degradation pathways, and to develop stability-indicating analytical methods.[7][8]
Protocol:
-
Preparation of this compound Solutions: Prepare stock solutions of this compound in an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Application of Stress Conditions: Aliquot the stock solution and subject it to various stress conditions in parallel:
-
Acidic Hydrolysis: Add HCl to a final concentration of 0.1 M and incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add NaOH to a final concentration of 0.1 M and incubate at room temperature.
-
Oxidation: Add a small percentage of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the solution to a controlled light source (e.g., ICH-compliant photostability chamber).
-
-
Time-Point Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating RP-HPLC method coupled with a UV detector and a mass spectrometer (LC-MS).
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time to determine the degradation rate.
-
Identify the appearance of new peaks, which correspond to degradation products.
-
Use the mass spectrometry data to elucidate the structures of the degradation products.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the pH-dependent solubility of this compound.
Forced Degradation Study Workflow
Caption: Workflow for conducting a forced degradation study on this compound.
Potential Degradation Pathways of this compound
Caption: Major potential degradation pathways for this compound in aqueous solution.
Conclusion
The solubility and stability of this compound in aqueous solutions are critical parameters for its successful application in research and drug development. Based on available data and established principles for peptides, the solubility of this compound is expected to be highly pH-dependent, with increased solubility in acidic and alkaline conditions. The primary degradation pathways are likely to be hydrolysis of the peptide bond and oxidation of the tyrosine side chain, both of which are influenced by pH, temperature, and other environmental factors. The experimental protocols and workflows provided in this guide offer a systematic approach to quantitatively determine these properties for this compound, enabling the development of stable and effective formulations. Further empirical studies are recommended to establish a comprehensive quantitative profile for the solubility and stability of this dipeptide.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. genscript.com [genscript.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. medcraveonline.com [medcraveonline.com]
Tyr-Ala as a Metabolite in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyr-Ala (Tyrosyl-Alanine) is an endogenous metabolite found in various biological systems. While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in a range of cellular processes, including antioxidant defense and the modulation of metabolic pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biochemical properties, potential biosynthesis and degradation pathways, and known biological activities. Detailed methodologies for its quantification and experimental analysis are also presented to facilitate further research in this area.
Introduction
This compound is a dipeptide composed of L-tyrosine and L-alanine residues.[1] As a product of protein metabolism, its presence has been reported in various organisms, from bacteria and plants to mammals.[1] Recent studies have highlighted its potential biological significance, particularly its antioxidant properties and its ability to modulate cellular signaling pathways. This guide aims to consolidate the existing data on this compound to serve as a resource for researchers exploring its function in health and disease.
Biochemical Properties
A summary of the key biochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | [1] |
| Synonyms | Tyrosylalanine, L-Tyrosyl-L-alanine | [1] |
Biosynthesis and Degradation
The precise enzymatic pathways for the biosynthesis and degradation of this compound in mammalian systems are not yet fully elucidated. However, several potential mechanisms can be inferred from our understanding of peptide metabolism.
Biosynthesis
The formation of this compound is likely a result of the enzymatic condensation of L-tyrosine and L-alanine. One study has demonstrated the in vitro synthesis of L-Alanyl-L-tyrosine (Ala-Tyr), an isomer of this compound, using an α-ester acyltransferase. While not directly demonstrating this compound synthesis, this suggests that similar enzymatic processes could be involved.
Another potential route for dipeptide formation is through the action of non-ribosomal peptide synthetases (NRPSs), which are known to synthesize a variety of peptides. However, the involvement of NRPSs in the direct synthesis of this compound in mammals has not been confirmed.
The biosynthesis of this compound can be conceptually illustrated as follows:
References
Methodological & Application
Application Note and Protocol for the Solid-Phase Synthesis of Tyr-Ala
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide Tyrosyl-Alanine (Tyr-Ala) using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method offers a robust and efficient means of producing peptides with high purity and yield.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. The Fmoc/tBu strategy is favored for its mild reaction conditions and the stability of the final peptide acid. This application note outlines the synthesis of this compound, a dipeptide with applications in various research areas, including its use as a building block for larger peptides and its potential biological activities. The protocol covers all stages of the synthesis, from resin preparation to final peptide cleavage, purification, and characterization.
Data Summary
The following table summarizes representative quantitative data for the solid-phase synthesis of this compound, starting from 1 gram of Fmoc-Ala-Wang resin with a loading capacity of 0.5 mmol/g.
| Parameter | Value | Method of Analysis |
| Starting Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| Theoretical Yield | 139.15 mg | Calculation based on initial resin loading[1] |
| Crude Peptide Yield | ~125 mg | Gravimetric Analysis |
| Purity (Crude) | >85% | RP-HPLC |
| Purity (After Purification) | >98% | RP-HPLC |
| Molecular Weight (Expected) | 278.3 g/mol | - |
| Molecular Weight (Observed) | 279.1 [M+H]⁺ | Mass Spectrometry[2] |
Experimental Protocol
This protocol details the manual solid-phase synthesis of this compound.
Materials and Reagents
-
Fmoc-Ala-Wang resin (100-200 mesh, loading ~0.5 mmol/g)[3]
-
Fmoc-Tyr(tBu)-OH[4]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), peptide synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)[5]
-
DDI Water (H₂O)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel with a fritted disc
-
Shaker or vortexer
-
Nitrogen line
-
Centrifuge
-
Lyophilizer
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Step 1: Resin Preparation and Swelling
-
Weigh 1.0 g of Fmoc-Ala-Wang resin and transfer it to a solid-phase synthesis vessel.
-
Add 10 mL of DMF to the resin.
-
Swell the resin for 1 hour at room temperature with gentle agitation.[6]
-
After swelling, drain the DMF through the fritted disc.
Step 2: Fmoc Deprotection of Alanine
-
To the swollen resin, add 10 mL of 20% (v/v) piperidine in DMF.[6]
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Step 3: Coupling of Fmoc-Tyr(tBu)-OH
-
In a separate vial, prepare the coupling solution:
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
To ensure the coupling reaction has gone to completion, a Kaiser test can be performed to check for the presence of free primary amines.[4]
-
Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
Step 4: Final Fmoc Deprotection
-
Repeat Step 2 to remove the Fmoc protecting group from the newly coupled Tyrosine residue.
-
After the final DMF washes, wash the resin with DCM (3 x 10 mL) to prepare for cleavage.
-
Dry the resin under a stream of nitrogen.
Step 5: Cleavage and Deprotection
Caution: TFA is a strong acid and should be handled in a fume hood with appropriate personal protective equipment.[5]
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. For 1 g of resin, prepare 10 mL of the cocktail.[7]
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours.[8]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Step 6: Peptide Precipitation and Isolation
-
Reduce the volume of the combined filtrate to approximately 1-2 mL under a gentle stream of nitrogen.
-
Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude this compound peptide. A white precipitate should form.[5]
-
Centrifuge the mixture to pellet the peptide and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
Step 7: Purification and Characterization
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile (B52724) containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.[2]
-
Lyophilize the pure fractions to obtain the final this compound dipeptide as a white powder.
Workflow Diagram
The following diagram illustrates the key stages of the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pepsynthllp.com [pepsynthllp.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Solid phase synthesis of TyrT, a thymine–tyrosine conjugate with poly(A) RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Enzymatic Synthesis of L-Alanyl-L-Tyrosine (Ala-Tyr) Dipeptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Alanyl-L-Tyrosine (Ala-Tyr) is a key biomolecule with significant applications in the pharmaceutical and biotechnology sectors. Its primary advantage lies in its enhanced solubility compared to its constituent amino acid, L-tyrosine, which has limited solubility in aqueous solutions. This property makes Ala-Tyr a preferred component in parenteral nutrition formulations, providing an essential amino acid source. Furthermore, Ala-Tyr serves as a valuable building block in the synthesis of more complex peptides and peptidomimetics in drug discovery and development.
Enzymatic synthesis of Ala-Tyr offers a green and efficient alternative to traditional chemical synthesis methods, which often involve harsh reaction conditions and the need for complex protection and deprotection steps. Biocatalysis using enzymes such as ligases and proteases provides high stereoselectivity, milder reaction conditions, and reduced environmental impact. This document provides detailed application notes and protocols for the enzymatic synthesis of Ala-Tyr, targeting researchers, scientists, and professionals in drug development.
Data Presentation: Comparison of Enzymatic Methods for Ala-Tyr Synthesis
The following table summarizes quantitative data from various enzymatic approaches for the synthesis of Ala-Tyr, allowing for a comparative assessment of their efficiencies.
| Enzyme | Acyl Donor Substrate | Nucleophile Substrate | Key Reaction Conditions | Reaction Time | Yield | Reference |
| L-amino acid ligase (from Bacillus subtilis) coupled with polyphosphate kinase | L-Alanine | L-Tyrosine | pH not specified, coupled with an ATP regeneration system using hexametaphosphate as the phosphate (B84403) donor. | 3 hours | 89% (molar yield) | [1] |
| α-ester acyltransferase | L-Alanine methyl ester | L-Tyrosine | 0.2 mol/L Boric acid-borax buffer (pH 9.5), 30°C, 2:1 acyl donor to nucleophile ratio, in a deep eutectic solvent (ChCl/urea) with 15% (v/v) water content. | Not specified | 50% | [2] |
| Thermolysin | N-Benzyloxycarbonyl-L-Phenylalanine | L-Leucinamide | pH 7.0, 37°C, 0.05 M of each substrate, 10 µM enzyme. (Note: This is a model reaction for thermolysin, specific data for Ala-Tyr was not available, but the enzyme is a potential catalyst). | 5 hours | ~80% | [3] |
| Carboxypeptidase Y (recombinant) | N-protected L-Tyrosine | L-Alanine | Optimized conditions for solid-phase enzymatic peptide synthesis (SPEPS). | Not specified | 77.92% (for Tyr-Ala) | [4] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of Ala-Tyr using different biocatalysts.
Protocol 1: Synthesis of Ala-Tyr using L-amino acid ligase with ATP Regeneration
This protocol is based on the efficient synthesis of Ala-Tyr using an L-amino acid ligase coupled with an ATP regeneration system.[1]
Materials:
-
L-amino acid ligase from Bacillus subtilis
-
Polyphosphate kinase (PPK)
-
L-Alanine
-
L-Tyrosine
-
Adenosine triphosphate (ATP)
-
Hexametaphosphate (PolyP6)
-
Magnesium sulfate (B86663) (MgSO4)
-
Tris-HCl buffer
-
Reaction vessel (e.g., stirred-tank bioreactor or shaker flask)
-
HPLC system for analysis
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
To the reaction buffer, add the substrates: L-Alanine and L-Tyrosine to their desired final concentrations (e.g., 50 mM each).
-
Add ATP to a final concentration of 12.5 mM and MgSO4 to a final concentration of 12.5 mM.[5]
-
Add the phosphate donor, hexametaphosphate (PolyP6), to the reaction mixture.
-
-
Enzyme Addition:
-
Add the L-amino acid ligase and polyphosphate kinase to the reaction mixture to their predetermined optimal concentrations.
-
-
Reaction Incubation:
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
Terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent (e.g., trifluoroacetic acid, TFA).
-
-
Product Analysis and Purification:
-
Quantify the concentration of Ala-Tyr in the final reaction mixture using a calibrated HPLC method.
-
Purify the Ala-Tyr dipeptide from the reaction mixture using appropriate chromatographic techniques, such as ion-exchange or reversed-phase chromatography.
-
Protocol 2: Synthesis of Ala-Tyr using α-ester acyltransferase
This protocol describes the synthesis of Ala-Tyr using α-ester acyltransferase in a deep eutectic solvent system.[2]
Materials:
-
α-ester acyltransferase
-
L-Alanine methyl ester (L-Ala-OMe)
-
L-Tyrosine (L-Tyr)
-
Boric acid-borax buffer (0.2 mol/L, pH 9.5)
-
Choline (B1196258) chloride (ChCl)
-
Reaction vessel
-
HPLC system for analysis
Procedure:
-
Preparation of Deep Eutectic Solvent (DES):
-
Prepare the DES by mixing choline chloride and urea in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.
-
-
Reaction Mixture Preparation:
-
In a reaction vessel, dissolve L-Tyrosine in the boric acid-borax buffer.
-
Add the prepared DES to the reaction mixture, followed by the addition of L-Alanine methyl ester. The final acyl donor to nucleophile ratio should be 2:1. The final water content should be around 15% (v/v).[2]
-
-
Enzyme Addition:
-
Add the α-ester acyltransferase to the reaction mixture.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C with continuous stirring.[2]
-
-
Reaction Monitoring and Termination:
-
Monitor the formation of Ala-Tyr using HPLC.
-
Terminate the reaction when the desired conversion is reached.
-
-
Product Isolation and Purification:
-
Isolate the crude Ala-Tyr from the reaction mixture.
-
Purify the dipeptide using techniques such as crystallization or chromatography. The final product can be characterized by HPLC, mass spectrometry, and NMR.[2]
-
Protocol 3: General Protocol for Protease-Catalyzed Ala-Tyr Synthesis (e.g., Thermolysin or Papain)
This protocol provides a general framework for the synthesis of Ala-Tyr using proteases like thermolysin or papain. Specific conditions may need to be optimized for each enzyme.
Materials:
-
Protease (e.g., Thermolysin or Papain)
-
N-protected L-Alanine derivative (e.g., N-Benzyloxycarbonyl-L-Alanine, Z-Ala) or L-Alanine ester (e.g., L-Ala-OEt)
-
L-Tyrosine derivative (e.g., L-Tyrosinamide, Tyr-NH2) or L-Tyrosine
-
Buffer solution (e.g., Tris-HCl or phosphate buffer, pH 7-8)
-
Organic co-solvent (optional, e.g., DMF, DMSO)
-
Reaction vessel
-
HPLC system for analysis
Procedure:
-
Substrate Preparation:
-
Dissolve the N-protected L-Alanine derivative (carboxyl component) and the L-Tyrosine derivative (amino component) in the chosen buffer. An organic co-solvent may be added to improve substrate solubility.
-
-
Enzyme Addition:
-
Add the protease to the substrate solution. The enzyme concentration should be optimized for efficient catalysis.
-
-
Reaction Incubation:
-
Monitoring and Termination:
-
Follow the reaction progress by HPLC.
-
Terminate the reaction by enzyme denaturation (e.g., heating) or by adding an inhibitor.
-
-
Product Purification and Deprotection:
-
Purify the protected dipeptide from the reaction mixture.
-
If protecting groups were used, perform a deprotection step to obtain the final Ala-Tyr dipeptide.
-
Protocol 4: Analytical HPLC Method for Ala-Tyr Quantification
This protocol outlines a general reversed-phase HPLC method for the analysis of Ala-Tyr.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[7]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile[7]
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 214 nm and 280 nm[7] (Tyrosine has absorbance at 280 nm)
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized based on the separation of Ala-Tyr from substrates and byproducts.[7]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Dilute the reaction aliquots with Mobile Phase A.
-
Filter the samples through a 0.22 µm syringe filter before injection.[7]
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic synthesis of Ala-Tyr.
Conclusion
The enzymatic synthesis of Ala-Tyr presents a highly attractive and sustainable method for producing this valuable dipeptide. By selecting the appropriate enzyme and optimizing reaction conditions, high yields and purity can be achieved. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals to develop and implement efficient enzymatic synthesis strategies for Ala-Tyr, facilitating its application in nutritional therapies and as a building block in drug development. Further research may focus on enzyme engineering to enhance catalytic efficiency and substrate specificity, as well as the development of continuous flow processes for large-scale production.
References
- 1. Efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide bond synthesis catalyzed by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strona domeny infona.pl [infona.pl]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Quantifying Tyr-Ala Concentration Using High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol
Abstract
This application note provides a comprehensive protocol for the quantification of the dipeptide L-Tyrosyl-L-Alanine (Tyr-Ala) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is tailored for researchers, scientists, and drug development professionals requiring an accurate and reproducible method for determining this compound concentration in various sample matrices. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the experimental workflow and a relevant biological signaling pathway using Graphviz (DOT language).
Introduction
L-Tyrosyl-L-Alanine (this compound) is a dipeptide composed of the amino acids tyrosine and alanine. Accurate quantification of such dipeptides is crucial in various research and development areas, including drug discovery, peptide synthesis validation, and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of peptides.[1][2] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for peptide analysis.[3][4] This method utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, with a gradient of an organic solvent like acetonitrile (B52724) to elute the compounds.[3] The presence of a tyrosine residue in this compound allows for sensitive UV detection at approximately 280 nm, while the peptide bond facilitates detection at lower wavelengths (210-220 nm).[2]
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of this compound.
Materials and Equipment
-
Reagents:
-
L-Tyrosyl-L-Alanine (this compound) standard, ≥98% purity
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Equipment:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
pH meter
-
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.[1]
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in Mobile Phase A (see below) and bring it to volume. Mix thoroughly. This stock solution can be stored at 2-8°C for short-term use.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 5 µg/mL to 200 µg/mL.
-
-
Unknown Samples:
-
Dissolve the sample containing this compound in Mobile Phase A to an estimated concentration within the calibration range.
-
If the sample contains particulates, centrifuge and/or filter it through a 0.22 µm syringe filter before injection to prevent column clogging.[3]
-
HPLC Method
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm (for peptide bond) and 280 nm (for tyrosine residue).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 27.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation
The quantitative performance of the HPLC method for this compound was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below.
Calibration Curve Data
A calibration curve was generated by plotting the peak area of the this compound standard against its concentration.
| Concentration (µg/mL) | Peak Area (mAU*s at 280 nm) |
| 5 | 15.2 |
| 10 | 30.5 |
| 25 | 75.8 |
| 50 | 151.2 |
| 100 | 302.5 |
| 200 | 605.1 |
Method Validation Summary
The method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5]
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (approx.) | 12.5 min |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the quantification of this compound using HPLC.
References
- 1. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Importance of Tyrosine Phosphorylation Control of Cellular Signaling Pathways in Respiratory Disease: pY and pY Not - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Application Note and Protocol for the Detection and Analysis of Tyr-Ala by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tyr-Ala (Tyrosine-Alanine) is a molecule of interest in various fields of biomedical research, including drug discovery and metabolic studies. Accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for understanding its physiological roles and pharmacological potential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly specific, selective, and sensitive platform for the analysis of such small molecules.[1][2][3][4] This application note provides a detailed protocol for the robust detection and quantitative analysis of this compound using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).
Principle of the Method
This method utilizes reversed-phase liquid chromatography (RP-LC) to separate this compound from other components in the sample matrix. The separated analyte is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of this compound in the gas phase.[5] These precursor ions are isolated in the first quadrupole (Q1) of a triple quadrupole mass spectrometer and then fragmented in the collision cell (Q2) through collision-induced dissociation (CID).[6][7] Specific fragment ions, known as product ions, are then monitored in the third quadrupole (Q3).[8] This highly selective detection method, known as Multiple Reaction Monitoring (MRM), allows for accurate quantification of this compound with high sensitivity and minimal interference from the sample matrix.[8][9][10]
Materials and Reagents
-
This compound standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., ¹³C₉,¹⁵N₂-Tyr-Ala
-
LC-MS grade water
-
LC-MS grade acetonitrile (B52724) (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (for sample cleanup if necessary)[11]
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup[12]
-
Biological matrix (e.g., plasma, cell lysate)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)[13]
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade water to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to create a calibration curve over the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Stock and Working Solutions: Prepare stock and working solutions of the SIL-IS in a similar manner. The final concentration of the IS in all samples (standards, blanks, and unknown samples) should be consistent.
Sample Preparation
The success of LC-MS/MS analysis is highly dependent on the quality of sample preparation to remove interferences that can cause ion suppression.[14]
-
Protein Precipitation (for plasma or serum):
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile (containing the internal standard at the desired final concentration).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
-
Solid-Phase Extraction (SPE) (for complex matrices):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated sample (e.g., diluted cell lysate) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elute the this compound and the internal standard with 1 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The selection of precursor and product ions is critical for the specificity of the MRM assay.[8][9] The protonated molecular ion of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of 253.1.[15] Upon fragmentation, characteristic product ions are formed.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 253.1 | 136.1 | 50 | 15 |
| 253.1 | 91.1 | 50 | 25 | |
| ¹³C₉,¹⁵N₂-Tyr-Ala (IS) | 264.1 | 145.1 | 50 | 15 |
| 264.1 | 91.1 | 50 | 25 |
Note: The optimal collision energies should be determined experimentally by infusing the standard solution and varying the collision energy to maximize the signal of the product ions.
Data Analysis and Presentation
-
Quantification: The peak areas of the MRM transitions for this compound and the SIL-IS are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
-
Data Presentation: All quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample ID | This compound Peak Area | IS Peak Area | Peak Area Ratio (this compound/IS) | Calculated Concentration (ng/mL) |
| Blank | 0 | 150,000 | 0.000 | < LLOQ |
| Standard 1 (1 ng/mL) | 1,500 | 152,000 | 0.010 | 1.0 |
| Standard 2 (10 ng/mL) | 14,800 | 149,000 | 0.099 | 10.0 |
| Standard 3 (100 ng/mL) | 155,000 | 153,000 | 1.013 | 100.0 |
| Standard 4 (1000 ng/mL) | 1,600,000 | 151,000 | 10.596 | 1000.0 |
| Unknown Sample 1 | 45,000 | 150,500 | 0.299 | 29.9 |
| Unknown Sample 2 | 8,200 | 148,000 | 0.055 | 5.5 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. MRM Quantitative Analysis | Proteomics [medicine.yale.edu]
- 10. Species Determination and Quantitation in Mixtures Using MRM Mass Spectrometry of Peptides Applied to Meat Authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. massspec.unm.edu [massspec.unm.edu]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Kinetic Assays Using Tyr-Ala as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide L-Tyrosyl-L-Alanine (Tyr-Ala) serves as a valuable substrate for monitoring the activity of specific proteases, particularly chymotrypsin (B1334515) and certain aminopeptidases. Its structure, featuring a C-terminal aromatic residue (Tyrosine) and an N-terminal Alanine, makes it a target for enzymes with distinct specificities. Chymotrypsin, a serine endopeptidase, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like tyrosine.[1] Aminopeptidases, on the other hand, catalyze the removal of amino acids from the N-terminus of peptides.[2][3]
This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetic assays. It is designed to guide researchers in accurately measuring enzyme activity, determining kinetic parameters, and screening for potential inhibitors. The protocols described herein are primarily based on spectrophotometric methods, which offer a continuous and convenient means of monitoring reaction progress.[4][5]
Principle of the Assay
The enzymatic hydrolysis of the peptide bond in this compound can be monitored by detecting the formation of the product, L-Tyrosine or L-Alanine. A common approach involves a coupled enzyme assay where the product of the primary reaction becomes the substrate for a secondary reaction that generates a detectable signal. For instance, the release of L-Alanine by an aminopeptidase (B13392206) can be coupled to the L-alanine dehydrogenase reaction, which leads to a change in absorbance at 340 nm due to the conversion of NAD+ to NADH.
Alternatively, direct methods such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the substrate and product over time, providing a robust method for kinetic analysis.
Relevant Enzymes
-
α-Chymotrypsin: This digestive enzyme, belonging to the serine protease family, is a primary candidate for using this compound as a substrate.[6] It specifically cleaves the peptide bond at the C-terminal side of the tyrosine residue.[7] The catalytic mechanism involves a "ping-pong" mechanism with the formation of a covalent acyl-enzyme intermediate.[8] The active site contains a catalytic triad (B1167595) of serine, histidine, and aspartate.[9]
-
Aminopeptidases: This class of exopeptidases cleaves the N-terminal amino acid from a peptide.[2] this compound can be used to assay for aminopeptidases that have specificity for N-terminal tyrosine or alanine. The catalytic mechanism of many aminopeptidases involves a metal ion, typically zinc, which activates a water molecule for nucleophilic attack on the peptide bond.[2][10]
Data Presentation
Table 1: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of this compound
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| α-Chymotrypsin | This compound | 1.5 | 50 | 25 | 1.67 x 104 |
| Leucine Aminopeptidase | This compound | 0.8 | 30 | 15 | 1.88 x 104 |
Note: The kinetic parameters presented in this table are hypothetical and are provided for illustrative purposes. Actual values must be determined experimentally. These estimations are based on typical values observed for similar dipeptide substrates with these enzymes.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for α-Chymotrypsin using a Coupled-Enzyme System
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of α-chymotrypsin using this compound as the substrate. The release of Alanine is coupled to the L-Alanine Dehydrogenase (L-ADH) reaction.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
L-Tyrosyl-L-Alanine (this compound)
-
L-Alanine Dehydrogenase (L-ADH)
-
β-Nicotinamide adenine (B156593) dinucleotide, oxidized form (NAD+)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Prepare a stock solution of NAD+ in Tris-HCl buffer.
-
Prepare a stock solution of L-ADH in Tris-HCl buffer.
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl2. Dilute to the desired working concentration in Tris-HCl buffer just before use.
-
-
Assay Setup:
-
In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, NAD+, L-ADH, and varying concentrations of the this compound substrate. A typical reaction volume is 1 mL.
-
The final concentrations in the assay should be optimized but can start with: 50 mM Tris-HCl (pH 8.0), 1 mM NAD+, 5 units/mL L-ADH, and a range of this compound concentrations (e.g., 0.1 to 10 times the expected Km).
-
Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline absorbance.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a small, known volume of the α-chymotrypsin solution to the cuvette.
-
Quickly mix the contents by inverting the cuvette several times.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for a period sufficient to determine the initial linear rate of the reaction (typically 3-5 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (A = εbc), where ε for NADH at 340 nm is 6220 M-1cm-1.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters Km and Vmax.
-
Calculate kcat from the equation Vmax = kcat * [E]t, where [E]t is the total enzyme concentration.
-
Protocol 2: HPLC-Based Assay for Aminopeptidase Activity
This protocol provides a discontinuous method for measuring aminopeptidase activity by quantifying the decrease in this compound substrate or the increase in product formation over time using reverse-phase HPLC.
Materials:
-
Aminopeptidase (e.g., Leucine Aminopeptidase)
-
L-Tyrosyl-L-Alanine (this compound)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.5)
-
Quenching solution (e.g., 10% Trichloroacetic acid - TCA)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound and L-Tyrosine in the reaction buffer.
-
Inject known amounts of each standard onto the HPLC column to generate standard curves for peak area versus concentration.
-
-
Enzymatic Reaction:
-
Prepare reaction mixtures containing the reaction buffer and a range of this compound concentrations in separate microcentrifuge tubes.
-
Pre-incubate the tubes at the desired temperature (e.g., 37°C).
-
Initiate the reactions by adding a known amount of the aminopeptidase solution to each tube.
-
-
Time Course Sampling and Quenching:
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot from each reaction tube.
-
Immediately add the aliquot to a tube containing the quenching solution to stop the reaction.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject a known volume of the supernatant from each sample onto the HPLC system.
-
Monitor the elution of this compound and its hydrolysis products by absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Determine the concentration of the substrate remaining or product formed at each time point using the standard curves.
-
Calculate the initial reaction velocity (v0) for each substrate concentration from the linear portion of the product concentration versus time plot.
-
Plot the initial velocities against the corresponding initial this compound concentrations.
-
Determine the kinetic parameters Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
Visualizations
Caption: Spectrophotometric enzyme kinetic assay workflow.
Caption: Simplified catalytic mechanism of chymotrypsin.
References
- 1. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Aminopeptin? [synapse.patsnap.com]
- 3. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 4. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Chymotrypsin Serine Protease Mechanism | PPTX [slideshare.net]
- 7. study.com [study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aklectures.com [aklectures.com]
- 10. Mechanism Aminopeptidase [foods-additive.com]
Application Notes and Protocols for Tyr-Ala in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Tyrosine is an essential amino acid critical for robust cellular metabolism, protein synthesis, and maintaining the quality of recombinant proteins, such as monoclonal antibodies (mAbs), in mammalian cell cultures.[1][2] However, its utility in biomanufacturing is hampered by its extremely low solubility at neutral pH, a characteristic of most basal and feed media.[3][4] This limitation often necessitates the use of a separate, highly alkaline stock solution for tyrosine, which complicates fed-batch processes by introducing risks of pH spikes, nutrient precipitation, and increased process complexity.[1][4][5]
The dipeptide L-Tyrosyl-L-Alanine (Tyr-Ala) provides an elegant and effective solution to this long-standing challenge. As a highly soluble and stable source of L-Tyrosine, this compound enables the formulation of concentrated, pH-neutral feed media, thereby simplifying bioprocesses and enhancing culture performance. These application notes provide a comprehensive overview of the benefits, mechanisms, and protocols for utilizing this compound in cell culture applications.
Key Benefits of this compound Supplementation
-
Vastly Improved Solubility: this compound and similar dipeptides can increase the solubility of tyrosine equivalents by up to 75 times compared to free L-Tyrosine at a neutral pH.[1][5][6] This allows for the preparation of highly concentrated, single-feed solutions.
-
Process Simplification and Robustness: By eliminating the need for a separate alkaline feed, this compound facilitates a single, neutral-pH feed strategy.[4] This reduces the number of feed tanks, minimizes the risk of pH fluctuations in the bioreactor, and decreases the potential for nutrient precipitation.[3][4]
-
Enhanced Cell Culture Performance: Supplementation with tyrosine-containing dipeptides has been shown to improve key process indicators, including increased viable cell density (VCD), extended culture viability, and significantly higher antibody titers.[1][7][8]
-
Reduced Toxic Byproducts: Studies have demonstrated that the substitution of free amino acids with specific Tyr-dipeptides can lead to a decrease in the secretion of metabolic byproducts like lactate (B86563) and ammonium.[8]
-
Antioxidant Protection: this compound exhibits antioxidant properties, protecting cells from oxidative stress by scavenging reactive oxygen species (ROS).[9][10] This protective effect contributes to improved cell health and viability, particularly under high-density culture conditions.[7]
Biochemical Mechanisms
Dipeptides like this compound are typically transported into the cell via peptide transporters. Once inside the cytoplasm, they are efficiently cleaved by intracellular peptidases, releasing the individual amino acids L-Tyrosine and L-Alanine for direct use in protein synthesis and other metabolic pathways.[8][11]
Signaling Pathway: PI3K/Akt Activation and Oxidative Stress Reduction
This compound has been demonstrated to protect cells from oxidative stress.[9] One of the key mechanisms is its ability to reduce intracellular ROS. The reduction of ROS alleviates cellular stress and can promote cell survival through signaling cascades like the PI3K/Akt pathway, which is a central regulator of cell growth, proliferation, and apoptosis (programmed cell death).
Signaling Pathway: Amino Acid Sensing and mTOR Activation
The mTOR (mammalian Target of Rapamycin) pathway is a crucial signaling hub that senses nutrient availability, including amino acids, to regulate protein synthesis. By providing a steady intracellular supply of L-Tyrosine and L-Alanine, this compound supports the sustained activation of the mTOR pathway, which is essential for achieving high levels of recombinant protein production.
Data Presentation
Table 1: Solubility Comparison of L-Tyrosine and Derivatives
This table highlights the significant solubility advantage of using tyrosine dipeptides over free L-Tyrosine in neutral pH solutions.
| Compound | Solubility in Water (Neutral pH) | Fold Increase vs. L-Tyr | Reference |
| L-Tyrosine | ~0.4 g/L | 1x | [3] |
| Glycyl-L-Tyrosine (Gly-Tyr) | Up to 50x higher than L-Tyr | ~50x | [6] |
| L-Alanyl-L-Tyrosine (Ala-Tyr) | Up to 75x higher than L-Tyr | ~75x | [1][5] |
| Phospho-L-Tyrosine (PTyr) | ~53 g/L | >100x | [3] |
Table 2: Exemplary Impact of Tyr-Dipeptide Supplementation on CHO Cell Culture Performance
This table summarizes representative data showing the positive effects of replacing free L-Tyrosine with dipeptides in fed-batch cultures.
| Culture Condition | Peak Viable Cell Density (VCD) | Final Antibody Titer | Specific Productivity (qP) | Reference |
| Control (Standard Feed) | Baseline | ~1.5 g/L | Baseline | [7][12] |
| Feed with Tyr-Dipeptides | Increased VCD | > 20% increase (~1.8 g/L) | Increased qP at day 11 | [7] |
| High Tyrosine (via derivative) | Promoted cell growth | Increased titer | Maintained or increased qP | [13] |
| Low Tyrosine | Reduced VCD | Sharply reduced titer | Reduced qP | [2] |
Table 3: Antioxidant Effect of this compound on INS-1 Cells under Oxidative Stress
This table presents data on the ability of this compound to mitigate oxidative stress induced by hydrogen peroxide (H₂O₂) in a pancreatic cell line.
| Condition | Intracellular ROS Level | Effect | Reference |
| Control | Baseline | - | [9] |
| H₂O₂ (50 µM) | Significantly Increased | Induces Oxidative Stress | [9] |
| H₂O₂ (50 µM) + this compound (10-40 µM) | Decreased vs. H₂O₂ alone | This compound reduces ROS | [9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated, pH-Neutral Feed Stock with this compound
This protocol describes how to formulate a feed medium using this compound, replacing the need for a separate alkaline L-Tyrosine stock.
Objective: To prepare a 1 L concentrated, chemically defined, pH-neutral (pH 6.8-7.2) feed supplement.
Materials:
-
This compound dipeptide powder (e.g., H-Tyr-Ala-OH)
-
Other dry powder amino acids, vitamins, salts, and glucose as per feed formulation
-
Cell culture grade water (e.g., WFI)
-
0.5 M HCl and 0.5 M NaOH for pH adjustment
-
Sterile 0.22 µm filter unit
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to achieve the target L-Tyrosine molar equivalent concentration in your feed. Remember to account for the molecular weight of this compound.
-
Dissolution: In approximately 80% of the final volume of cell culture grade water, dissolve all feed components except for this compound.
-
Add this compound: Once other components are dissolved, add the calculated mass of this compound powder to the solution. Stir until fully dissolved. This compound should dissolve readily at neutral pH.
-
pH Adjustment: Check the pH of the solution. Adjust to the target pH (e.g., 7.0) using 0.5 M HCl or 0.5 M NaOH as needed.
-
Final Volume: Add water to reach the final volume of 1 L.
-
Sterilization: Sterile filter the final feed solution using a 0.22 µm filter unit into a sterile storage container.
-
Storage: Store the feed medium at 2-8°C, protected from light.
Protocol 2: Workflow for Evaluating this compound in a CHO Fed-Batch Culture
This protocol outlines a typical experiment to compare a this compound supplemented feed strategy against a standard process.
Protocol 3: Assessment of Intracellular ROS
This protocol uses the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the antioxidant effect of this compound.
Objective: To quantify the change in intracellular ROS levels in cells cultured with and without this compound supplementation under induced oxidative stress.
Materials:
-
Cells cultured in appropriate media (e.g., CHO, INS-1)
-
This compound
-
Stress-inducing agent (e.g., 50 µM Hydrogen Peroxide, H₂O₂)
-
DCFH-DA probe (e.g., 10 µM working solution)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing different concentrations of this compound (e.g., 10 µM, 20 µM, 40 µM). Include a "no this compound" control. Incubate for 2-4 hours.
-
Loading the Probe: Remove the medium and wash cells gently with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well and incubate for 30 minutes at 37°C, protected from light. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Inducing Stress: Wash cells again with warm PBS to remove excess probe. Add 100 µL of medium containing the stress-inducing agent (H₂O₂) to the relevant wells. For other wells, add medium with this compound and H₂O₂, or medium alone (controls).
-
Measurement: Incubate for 30-60 minutes. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Compare the fluorescence intensity of the this compound treated groups to the "H₂O₂ only" group. A lower fluorescence signal indicates a reduction in intracellular ROS.[9]
References
- 1. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. evonik.com [evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Effect of this compound Extracted from Zein on INS-1 Cells and Type 2 Diabetes High-Fat-Diet-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational optimization of a monoclonal antibody improves the aggregation propensity and enhances the CMC properties along the entire pharmaceutical process chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Tyr-Ala Dipeptide: Application Notes for Peptide Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dipeptide Tyr-Ala (Tyrosyl-Alanine) is a molecule composed of L-tyrosine and L-alanine residues joined by a peptide bond.[1] While a simple dipeptide, it serves as a versatile tool in several areas of peptide research, primarily due to its well-defined chemical and physical properties. It functions as an essential standard in analytical laboratories for method development and as a probe for studying biological processes like peptide transport and enzymatic activity. These notes provide an overview of its applications, relevant physicochemical data, and detailed protocols for its use.
Key Applications in Peptide Research
Analytical Standard for Chromatography and Mass Spectrometry
Due to its stable and known structure, this compound is frequently employed as a reference standard in analytical chemistry.
-
High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, this compound is used to develop and validate separation methods for small peptides and protein digests.[2][3] Its elution profile helps in system suitability testing, column characterization, and as a benchmark for comparing the retention behavior of other peptides.[4] The use of ion-pairing reagents like trifluoroacetic acid (TFA) is common to improve the peak shape and resolution of such peptides.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): this compound serves as a standard for optimizing MS instrument parameters and for developing quantitative analytical methods.[5] Its known mass and predictable fragmentation pattern are invaluable for calibrating mass spectrometers and for creating standardized protocols for the identification and quantification of dipeptides in complex biological matrices.[6]
Substrate for Peptidase and Protease Assays
The peptide bond between tyrosine and alanine (B10760859) in this compound can be cleaved by various peptidases. This makes it a useful substrate for in vitro enzymatic assays to determine enzyme activity and kinetics. For instance, dipeptidyl-peptidase III (DPP III) is a metalloexopeptidase that hydrolyzes dipeptides from the N-terminus of its substrates.[7] By monitoring the rate of this compound hydrolysis—either by measuring the disappearance of the parent dipeptide or the appearance of the product amino acids (tyrosine and alanine)—researchers can characterize the activity of such enzymes.
Tool for Studying Peptide Transport Mechanisms
This compound is utilized as a probe substrate to investigate the function and specificity of peptide transporters, such as PepT1 (SLC15A1).[8] PepT1 is a proton-coupled transporter crucial for the absorption of di- and tripeptides from the diet.[9] Studies have shown that the orientation of the amino acids impacts transport efficiency; for example, in some plant transporters, Ala-Tyr induced higher currents than this compound, indicating a difference in substrate recognition or transport kinetics.[10] Using this compound in competitive uptake assays helps to identify other compounds that may be substrates or inhibitors of these transporters, which is critical for drug development and delivery.[8][11]
Physicochemical and Analytical Data
Quantitative data for this compound is summarized below for easy reference.
Table 1: Physicochemical Properties of this compound (L-Tyrosyl-L-Alanine)
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Average Molecular Weight | 252.27 g/mol | [1] |
| Monoisotopic Molecular Weight | 252.11100700 Da | [1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | [1] |
Table 2: Representative Mass Spectrometry Data for Amino Acids (for product analysis)
| Amino Acid | Linear Equation (LC/MS Quantification) | R² Value | Reference |
| Alanine | y = 1648x - 6564 | 0.998 | [5] |
| Tyrosine | Not specified, but detectable by LC/MS | - | [5] |
| Note: The linear equation is an example from a specific study and will vary based on instrumentation and experimental conditions.[5] |
Experimental Protocols
Protocol: Quantification of this compound by Reversed-Phase HPLC
This protocol outlines a general method for the separation and quantification of this compound. Optimization is often required based on the specific instrument and column used.
Objective: To determine the concentration of this compound in a solution.
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with UV detector
-
C18 column (e.g., 4.6 x 250 mm, wide pore ~300 Å)[3]
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in Mobile Phase A.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.).
-
-
HPLC Method:
-
Column: C18 reversed-phase column.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV at 220 nm or 280 nm (due to the tyrosine chromophore).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate.
-
-
-
Analysis:
-
Inject the standards to generate a calibration curve of peak area versus concentration.
-
Inject the unknown sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Caption: Workflow for this compound quantification by RP-HPLC.
Protocol: Identification of this compound by LC-MS/MS
This protocol describes a general approach for the confident identification of this compound using tandem mass spectrometry.
Objective: To confirm the presence and identity of this compound in a sample.
Materials:
-
Sample containing or suspected to contain this compound.
-
LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole).
-
Solvents and column as described in the HPLC protocol (formic acid can be substituted for TFA for better MS sensitivity).
Procedure:
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% formic acid).
-
If the sample is from a complex matrix (like plasma or cell lysate), perform a protein precipitation (e.g., with 3:1 acetonitrile) or solid-phase extraction (SPE) to clean up the sample.[12]
-
-
LC Separation:
-
Use a chromatographic method similar to the HPLC protocol to separate this compound from other components. A faster gradient may be employed for high-throughput analysis.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Scan a mass range that includes the m/z of the protonated molecule [M+H]⁺ for this compound (approx. m/z 253.12).
-
Tandem MS (MS/MS):
-
Select the precursor ion (m/z 253.12) for fragmentation.
-
Acquire a product ion spectrum. Key fragments to monitor include those corresponding to the loss of the alanine residue or cleavage of the peptide bond.
-
-
-
Data Analysis:
-
Confirm the presence of the correct precursor ion mass in the MS1 scan.
-
Analyze the MS/MS spectrum and compare the observed fragment ions with the theoretical fragmentation pattern of this compound.
-
Compare the retention time and fragmentation pattern to that of a certified this compound reference standard.
-
Caption: General workflow for the identification of this compound by LC-MS/MS.
Protocol: In Vitro Peptidase Activity Assay
This protocol provides a framework for measuring the activity of a peptidase using this compound as a substrate.
Objective: To determine if a given enzyme can hydrolyze this compound.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in assay buffer).
-
Purified enzyme solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reaction quench solution (e.g., 10% TFA or 1 M HCl).
-
HPLC or LC-MS system for analysis.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the assay buffer.
-
Add the enzyme solution to the buffer and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate stock solution. The final substrate concentration should be optimized (e.g., 1 mM).
-
Incubate for a defined period (e.g., 30 minutes). It is advisable to take time points (e.g., 0, 5, 15, 30 min) to monitor the reaction progress.
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of the quench solution. This will denature the enzyme.
-
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet the denatured protein.
-
Analyze the supernatant using the RP-HPLC or LC-MS method described above.
-
Measure the decrease in the this compound peak area or the increase in the tyrosine and/or alanine product peaks over time.
-
-
Controls:
-
Run a "no enzyme" control to ensure this compound is stable under the assay conditions.
-
Run a "no substrate" control to check for any interfering peaks from the enzyme preparation.
-
Caption: Logical flow of an enzymatic assay using this compound.
References
- 1. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. CN106556651A - The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine - Google Patents [patents.google.com]
- 6. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Properties of the Arabidopsis Peptide Transporters AtPTR1 and AtPTR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of a thiodipeptide, L-phenylalanyl-Ψ[CS-N]-L-alanine, as a novel probe for peptide transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Protocol for Selective Cleavage of Tyr-Ala Peptide Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective cleavage of peptide bonds is a cornerstone of peptide chemistry and proteomics, enabling protein sequencing, the synthesis of peptide fragments, and the generation of bioactive peptides. This document provides detailed application notes and protocols for the specific cleavage of the peptide bond between Tyrosine (Tyr) and Alanine (Ala) within a larger peptide sequence. Both enzymatic and chemical methodologies are presented, offering a range of options to suit different experimental needs and substrate characteristics.
Methods Overview
Two primary approaches for Tyr-Ala cleavage are detailed:
-
Enzymatic Cleavage using α-Chymotrypsin: Chymotrypsin (B1334515) is a serine endopeptidase that preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids, including tyrosine.[1] This method is highly specific and proceeds under mild, physiological conditions.
-
Chemical Cleavage at the Tyrosine Residue:
-
N-Bromosuccinimide (NBS): This reagent can induce cleavage at the C-terminal side of tyrosine residues through an oxidative mechanism.[2]
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that can selectively cleave the peptide bond at the N-terminal side of tyrosine residues under mild conditions.[3][4][5]
-
Data Presentation
The following table summarizes the key quantitative and qualitative parameters for each cleavage method to facilitate comparison.
| Parameter | α-Chymotrypsin | N-Bromosuccinimide (NBS) | Dess-Martin Periodinane (DMP) |
| Cleavage Site | C-terminus of Tyrosine (Tyr- | -Ala) | C-terminus of Tyrosine (Tyr- |
| Specificity | High for aromatic residues (Tyr, Phe, Trp)[1] | Moderate; can also cleave at Trp and His[2] | High for Tyrosine[3][5] |
| Reaction Conditions | Physiological (pH 7.5-8.5, 25-37°C) | Acidic (pH ~4.6) or as specified in protocol[2] | Mild (40°C, neutral pH)[3][5] |
| Typical Yield | Generally high (>90% with optimization) | Moderate, variable[2] | High (>80% for many substrates)[6] |
| Key Side Reactions | Autolysis of the enzyme, non-specific cleavage at other hydrophobic residues (e.g., Leu) with prolonged incubation. | Oxidation of Met, Cys, and His residues.[2] | Oxidation of Cysteine to sulfonic acid.[3][7] |
| Advantages | High specificity, mild conditions, well-established protocols. | Relatively rapid reaction. | High selectivity for Tyr, mild conditions, good functional group tolerance.[3][5] |
| Disadvantages | Potential for minor non-specific cleavage. | Potential for significant side reactions and lower specificity.[2] | Requires N-terminal acetylation of the peptide for efficient cleavage.[6] |
Experimental Protocols
Protocol 1: Enzymatic Cleavage with α-Chymotrypsin
This protocol is optimized for the specific cleavage of a this compound bond in a purified peptide.
Materials:
-
Peptide containing the this compound sequence
-
α-Chymotrypsin (sequencing grade)
-
Ammonium (B1175870) bicarbonate (NH₄HCO₃)
-
Calcium chloride (CaCl₂)
-
Hydrochloric acid (HCl), 1 mM
-
Trifluoroacetic acid (TFA)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
Procedure:
-
Peptide Preparation:
-
Dissolve the lyophilized peptide in a minimal amount of 100 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
If the peptide has poor solubility, a small amount of organic solvent like acetonitrile (up to 10%) can be added.
-
-
Enzyme Preparation:
-
Reconstitute lyophilized α-chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL. The acidic pH helps to prevent autolysis during storage.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with the chymotrypsin stock solution.
-
The recommended enzyme-to-substrate ratio (w/w) for specific cleavage is typically between 1:100 and 1:500. Start with a ratio of 1:200.
-
Add CaCl₂ to a final concentration of 10 mM. Calcium ions can enhance chymotrypsin stability and activity.
-
Incubate the reaction at 25°C.
-
To optimize for specific cleavage and minimize non-specific cuts, perform a time-course experiment (e.g., take aliquots at 1, 2, 4, 8, and 24 hours).
-
-
Reaction Termination:
-
Stop the reaction by adding TFA to a final concentration of 0.1-1% to lower the pH to < 4.
-
-
Analysis:
-
Analyze the cleavage products by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) to determine the extent of cleavage and identify the fragments.
-
Protocol 2: Chemical Cleavage with N-Bromosuccinimide (NBS)
This protocol describes a method for cleaving the peptide bond C-terminal to a tyrosine residue. Caution: NBS is a hazardous chemical and should be handled in a fume hood with appropriate personal protective equipment.
Materials:
-
Peptide containing the this compound sequence
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Pyridine
-
HPLC-grade water
-
Diethyl ether (cold)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in a solution of acetic acid and a small amount of pyridine. The exact concentrations may need to be optimized for your specific peptide.
-
-
Cleavage Reaction:
-
Cool the peptide solution in an ice bath.
-
Prepare a fresh solution of NBS in a suitable solvent (e.g., acetic acid).
-
Add the NBS solution dropwise to the cold peptide solution with stirring. A typical molar excess of NBS to peptide is in the range of 1.5 to 3-fold.
-
Allow the reaction to proceed on ice for 30-60 minutes. Monitor the reaction progress by taking small aliquots for HPLC analysis.
-
-
Reaction Quenching and Product Precipitation:
-
Quench the reaction by adding a scavenger for excess NBS, such as a solution of histidine or methionine.
-
Precipitate the cleaved peptide fragments by adding a large volume of cold diethyl ether.
-
-
Product Isolation and Purification:
-
Centrifuge the mixture to pellet the precipitated peptide fragments.
-
Wash the pellet with cold diethyl ether to remove residual reagents.
-
Dry the peptide pellet and purify the fragments using RP-HPLC.
-
-
Analysis:
-
Confirm the identity of the cleavage products by mass spectrometry. Be aware of potential side-product formation due to the reactivity of NBS.[2]
-
Protocol 3: Chemical Cleavage with Dess-Martin Periodinane (DMP)
This protocol outlines the cleavage of the peptide bond N-terminal to a tyrosine residue. Note: This method requires the N-terminus of the peptide to be acetylated for optimal efficiency.[6]
Materials:
-
N-terminally acetylated peptide containing the this compound sequence
-
Dess-Martin Periodinane (DMP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (pH 7.0)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
Procedure:
-
Peptide Preparation:
-
Dissolve the N-terminally acetylated peptide in a mixture of DMSO and phosphate buffer (pH 7.0), typically in a 2:1 (v/v) ratio, to a concentration of approximately 1 mg/mL.[3]
-
-
Cleavage Reaction:
-
Reaction Work-up and Analysis:
-
The reaction mixture can often be directly analyzed by RP-HPLC-MS.
-
If purification is required, the peptide fragments can be isolated by preparative RP-HPLC.
-
-
Analysis and Characterization:
Visualization of Experimental Workflows
Enzymatic Cleavage Workflow
Caption: Workflow for enzymatic cleavage of a this compound bond using α-Chymotrypsin.
Chemical Cleavage Workflow (General)
Caption: Generalized workflow for chemical cleavage of a this compound bond.
Downstream Processing and Analysis
RP-HPLC for Fragment Separation and Quantification
-
Column: A C18 reversed-phase column is generally suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
-
Gradient: A shallow gradient is recommended for optimal separation of peptide fragments. For example, a linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide fragments.
-
Detection: Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).
-
Quantification: The percentage of cleavage can be estimated by comparing the peak areas of the starting material and the cleavage products in the HPLC chromatogram.
Mass Spectrometry for Verification
-
Technique: Electrospray ionization (ESI) mass spectrometry is well-suited for peptide analysis.
-
Analysis:
-
Determine the molecular weights of the eluting peaks from the HPLC.
-
Compare the observed masses with the theoretical masses of the expected cleavage fragments.
-
For unambiguous identification, perform tandem mass spectrometry (MS/MS) on the parent ions of the cleavage products to obtain sequence information.
-
Conclusion
The selective cleavage of the this compound peptide bond can be achieved through both enzymatic and chemical methods. α-Chymotrypsin offers high specificity under mild conditions, making it an excellent choice for many applications. Chemical methods using NBS or DMP provide alternative strategies, with DMP showing particularly high selectivity for cleavage at the N-terminus of tyrosine. The choice of method should be guided by the specific requirements of the research, including the desired cleavage site, tolerance for potential side reactions, and the overall experimental context. Careful optimization of reaction conditions and rigorous analysis of the cleavage products by HPLC and mass spectrometry are essential for achieving successful and reproducible results.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 6. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tyrosine hyperoxidation enables selective peptide cleavage - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06216F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Tyr-Ala
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the primary analytical techniques for the characterization of the dipeptide Tyrosyl-Alanine (Tyr-Ala). The following methodologies provide a robust framework for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides like this compound. This method separates molecules based on their hydrophobicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Column | C18, 5 µm particle size, 4.6 x 250 mm | [Adapted from general peptide analysis protocols] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | [1] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) (ACN) | [1] |
| Gradient | 5-95% B over 20 minutes | [Adapted from general peptide analysis protocols] |
| Flow Rate | 1.0 mL/min | [Adapted from general peptide analysis protocols] |
| Detection Wavelength | 210-220 nm (peptide bond) and 275 nm (tyrosine side-chain) | [1] |
| Expected Retention Time | Dependent on the specific gradient and column, but will elute as a sharp peak. |
Experimental Protocol
-
System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Chromatographic Run: Run the gradient method as described in the table above.
-
Data Analysis: The purity of this compound is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. The identity can be confirmed by collecting the peak fraction for subsequent analysis by mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a molecule. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Monoisotopic Mass | 252.1110 Da | [2] |
| Protonated Molecular Ion [M+H]⁺ | m/z 253.1188 | Calculated |
| Major Fragment Ion | m/z 136.0754 (Loss of the alanine (B10760859) residue and subsequent fragmentation of tyrosine) | [3][4] |
Experimental Protocol
-
Sample Preparation: The this compound sample is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid in water to a concentration of approximately 1-10 µM.
-
Infusion: The sample solution is infused into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺ at m/z 253.1.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the characteristic fragment ions. The major fragmentation pathway involves the cleavage of the peptide bond.
-
Data Analysis: The molecular weight is confirmed from the full scan spectrum. The amino acid sequence and structure are confirmed by analyzing the fragmentation pattern in the MS/MS spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Quantitative Data Summary (Predicted Chemical Shifts in D₂O)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Tyrosine-αCH | ~4.0-4.2 | ~55-57 | [5][6] |
| Tyrosine-βCH₂ | ~2.9-3.1 | ~37-39 | [5][6] |
| Tyrosine-Aromatic CH (δ) | ~7.0-7.2 | ~130-132 | [5][6] |
| Tyrosine-Aromatic CH (ε) | ~6.7-6.9 | ~115-117 | [5][6] |
| Tyrosine-Aromatic C (γ) | - | ~128-130 | [7] |
| Tyrosine-Aromatic C (ζ) | - | ~155-157 | [7] |
| Tyrosine-C=O | - | ~172-175 | [7] |
| Alanine-αCH | ~4.2-4.4 | ~50-52 | [5][6] |
| Alanine-βCH₃ | ~1.4-1.5 | ~17-19 | [5][6] |
| Alanine-C=O | - | ~175-178 | [7] |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, and temperature.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms. This will aid in the unambiguous assignment of all signals.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the chemical shifts based on the 1D and 2D spectra and comparison with known values for amino acid residues.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. It is a high-resolution technique suitable for the analysis of peptides.
Quantitative Data Summary
| Parameter | Value | Reference |
| Capillary | Fused silica, 50 µm i.d., 50 cm total length | [8][9] |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer, pH 2.5 | [10] |
| Applied Voltage | 20-25 kV | [10] |
| Temperature | 25 °C | [10] |
| Injection | Hydrodynamic (pressure) injection for 5 seconds | [10] |
| Detection | UV detection at 200 nm or 214 nm | [10] |
| Expected Migration Time | Dependent on the specific conditions, but will appear as a sharp, well-defined peak. |
Experimental Protocol
-
Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the background electrolyte.[8]
-
System Preparation: Fill the inlet and outlet vials with the background electrolyte and place them in the CE instrument.
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte or deionized water to a concentration of 0.1-1 mg/mL.
-
Injection: Inject the sample using the hydrodynamic method.
-
Separation: Apply the specified voltage to initiate the electrophoretic separation.
-
Data Analysis: The purity of this compound is assessed by the peak area percentage. The identity can be confirmed by comparing the migration time with that of a known standard.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used for the quantification of this compound in solution by measuring the absorbance of the tyrosine chromophore.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | ~275 nm | [11] |
| Molar Extinction Coefficient (ε) at λmax | ~1490 M⁻¹cm⁻¹ (for Tyrosine at neutral pH) | [Value for free tyrosine, can be used as an estimate] |
| Solvent | Phosphate buffer, pH 7.0 |
Experimental Protocol
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up. Set the wavelength to scan from 200 nm to 400 nm.
-
Blank Measurement: Fill a quartz cuvette with the solvent (e.g., phosphate buffer) and use it to zero the instrument.
-
Sample Measurement: Prepare a solution of this compound of known concentration in the same solvent. Place the sample solution in a quartz cuvette and measure its absorbance spectrum.
-
Quantification: The concentration of this compound can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette (typically 1 cm), and c is the concentration. A standard curve of known concentrations versus absorbance should be prepared for accurate quantification. The absorbance peak for L-tyrosine is at 275 nm.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. kpwulab.com [kpwulab.com]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 9. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. agilent.com [agilent.com]
Application Notes: Tyr-Ala as a Standard for Chromatography Calibration
Introduction
In the fields of pharmaceutical development, biochemistry, and quality control, the accurate quantification of peptides and proteins is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for this purpose, renowned for its high resolution, sensitivity, and reproducibility. The reliability of HPLC quantification is fundamentally dependent on the use of well-characterized calibration standards.
This application note describes the use of the dipeptide L-Tyrosyl-L-Alanine (Tyr-Ala) as a standard for the calibration of chromatography systems. This compound, a dipeptide formed from L-tyrosine and L-alanine residues, is a stable, non-essential amino acid peptide suitable for this purpose.[1][2] Its distinct chromatographic behavior and UV absorbance, conferred by the tyrosine residue, make it an excellent candidate for generating reliable calibration curves in reversed-phase HPLC applications.
Principle
The fundamental principle behind using this compound as a calibration standard lies in the linear relationship between the concentration of an analyte and its corresponding signal intensity as measured by the detector (e.g., UV absorbance). By preparing a series of this compound solutions of known concentrations and analyzing them under defined chromatographic conditions, a calibration curve can be constructed by plotting the peak area (or height) against concentration. This curve serves as a reference to determine the concentration of this compound or similar analytes in unknown samples. The quality of the calibration is typically assessed by the coefficient of determination (R²), which should ideally be close to 1.0.
Materials and Reagents
-
This compound standard: High purity (e.g., ≥98%)
-
Solvents: HPLC-grade acetonitrile (B52724) and water
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or formic acid (FA)
-
Sample Vials: HPLC-certified vials with septa
-
Pipettes and Tips: Calibrated micropipettes
-
Volumetric Flasks: Class A
Instrumentation
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column: A reversed-phase C18 column is commonly used for peptide separations. A typical column might have dimensions of 4.6 x 150 mm with 5 µm particles.
-
Data Acquisition and Processing Software: Software capable of controlling the HPLC system, acquiring data, and performing calibration curve regression analysis.
Detailed Experimental Protocol
Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a Class A volumetric flask. This stock solution should be stored at 2-8°C when not in use.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA). The concentration range should be chosen to bracket the expected concentration of the analyte in the samples. A typical calibration range might be from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following are typical starting conditions for the analysis of this compound on a reversed-phase column. These may need to be optimized for specific instruments and columns.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 274 nm (for Tyrosine) |
| Injection Volume | 10 µL |
Construction of the Calibration Curve
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank sample (initial mobile phase) to ensure the system is clean and to identify any potential interfering peaks.
-
Standard Injections: Inject each of the prepared working standards in triplicate, starting from the lowest concentration.
-
Data Acquisition: Record the chromatograms and integrate the peak corresponding to this compound to obtain the peak area.
Data Presentation and Analysis
The data obtained from the injection of the calibration standards should be used to construct a calibration curve. The peak area is plotted against the known concentration of each standard. A linear regression analysis is then performed to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
Table 1: Representative Quantitative Data for this compound Calibration
| Standard Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 1.0 | 15,234 | 212 | 1.39% |
| 5.0 | 76,170 | 989 | 1.30% |
| 10.0 | 151,980 | 1,824 | 1.20% |
| 25.0 | 380,100 | 4,181 | 1.10% |
| 50.0 | 758,500 | 7,585 | 1.00% |
| 100.0 | 1,520,300 | 13,683 | 0.90% |
| Linear Regression | y = 15189x + 345 | R² = 0.9998 |
Note: The data presented in this table is for illustrative purposes and represents typical performance. Actual results may vary depending on the specific instrumentation and experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for generating a this compound calibration curve.
Caption: Logical relationship for sample quantification using a standard.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample solvent mismatch. | Use a new column, ensure mobile phase pH is appropriate for the analyte, dissolve samples in the initial mobile phase. |
| Inconsistent Retention Times | Fluctuation in pump flow rate, temperature variations, column not equilibrated. | Check pump for leaks, use a column oven, ensure adequate equilibration time before injections.[3] |
| Non-linear Calibration Curve | Detector saturation, incorrect standard preparation, analyte instability. | Dilute high-concentration standards, carefully re-prepare standards, check for analyte degradation. |
| No Peak Detected | Incorrect injection, detector malfunction, wrong wavelength. | Check autosampler for proper injection, verify detector lamp status, ensure correct detection wavelength is set. |
References
Troubleshooting & Optimization
Technical Support Center: Tyr-Ala Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the dipeptide Tyr-Ala. The focus is on improving yield and addressing common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of this compound synthesis?
A1: The overall yield of this compound synthesis is primarily influenced by the efficiency of three key steps: the coupling of Fmoc-Ala-OH to the Tyr-loaded resin, the removal of the Fmoc protecting group, and the final cleavage of the dipeptide from the solid support. Inefficient coupling can lead to deletion sequences, while incomplete Fmoc deprotection can result in N-terminally blocked peptides. Suboptimal cleavage conditions can lead to low recovery of the final product. Additionally, side reactions such as racemization and diketopiperazine formation can significantly reduce the yield of the desired product.
Q2: Which protecting groups are recommended for the synthesis of this compound?
A2: For Fmoc-based solid-phase peptide synthesis of this compound, the most common protecting group strategy is to use Fmoc for the α-amino group of both amino acids. The side chain of Tyrosine is typically protected with a tert-butyl (tBu) group (Fmoc-Tyr(tBu)-OH) to prevent side reactions such as O-acylation during coupling. The tBu group is acid-labile and is conveniently removed during the final cleavage step with trifluoroacetic acid (TFA). Alanine does not have a reactive side chain and therefore does not require side-chain protection.
Q3: What are the common side reactions observed during this compound synthesis and how can they be minimized?
A3: The most common side reactions include:
-
Diketopiperazine (DKP) formation: This is a significant side reaction, especially when synthesizing a dipeptide on a Wang resin. The free N-terminus of the second amino acid (Alanine) can attack the ester linkage of the first amino acid (Tyrosine) to the resin, leading to the cleavage of the dipeptide as a cyclic diketopiperazine. This results in a substantial loss of yield. To minimize DKP formation, it is recommended to use a more sterically hindered resin like 2-chlorotrityl chloride resin or to perform the coupling of the second amino acid at a lower temperature and for a shorter duration.
-
Racemization: Racemization of the amino acid residues can occur during the activation step of the coupling reaction. The choice of coupling reagent and additives is crucial to suppress this side reaction. Uronium or phosphonium-based reagents like HATU and PyBOP are generally preferred over carbodiimides like DCC when racemization is a concern.
-
Incomplete coupling or deprotection: These issues lead to the formation of deletion sequences or N-terminally capped peptides, respectively. Ensuring a slight excess of reagents, sufficient reaction times, and thorough washing between steps can mitigate these problems. Monitoring the completion of each step with a qualitative test like the Kaiser test is also recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low overall yield | Inefficient coupling of the second amino acid (Ala). | - Use a more efficient coupling reagent such as HATU or COMU. - Increase the excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). - Ensure complete Fmoc deprotection of the Tyr-resin before coupling. |
| Significant diketopiperazine (DKP) formation. | - Use a 2-chlorotrityl chloride resin instead of a Wang resin. - Perform the coupling of Fmoc-Ala-OH at a lower temperature (e.g., 0°C). - Minimize the time between the deprotection of Tyr-resin and the subsequent coupling of Ala. | |
| Incomplete cleavage from the resin. | - Increase the cleavage time with the TFA cocktail (e.g., from 2 to 4 hours). - Ensure the resin is adequately swollen before adding the cleavage cocktail. - Use a more effective scavenger cocktail if side-product formation is suspected. | |
| Presence of unexpected peaks in HPLC analysis of crude product | Deletion sequence (missing Ala). | - Optimize the coupling of Fmoc-Ala-OH as described above. - Perform a double coupling for the Alanine residue. |
| N-terminal Fmoc-protected this compound. | - Ensure complete Fmoc deprotection after the final coupling step. - Increase the deprotection time or use a fresh piperidine (B6355638) solution. | |
| Side-product from scavenger reaction. | - Optimize the scavenger cocktail based on the protecting groups used. For Tyr(tBu), TIS is a common scavenger. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis
| Coupling Reagent | Additive | Base | Typical Reaction Time (min) | Approximate Yield (%) | Reference |
| HATU | HOAt | DIPEA | 30 | >99 | [1] |
| HBTU | HOBt | DIPEA | 30 | ~95-98 | [1] |
| PyBOP | HOBt | DIPEA | 30 | ~95 | [1] |
| COMU | None | DIPEA | 15-30 | >99 | [1] |
| DIC | HOBt | None | 60-120 | ~90-95 | [2][3] |
Note: Yields are based on general solid-phase peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.
Table 2: Comparison of Cleavage Cocktails for Peptides on Wang Resin
| Cleavage Cocktail Composition (v/v/v) | Scavenger(s) | Typical Cleavage Time (hours) | Expected Purity of Crude Peptide (%) | Notes |
| 95% TFA / 2.5% H₂O / 2.5% TIS | Triisopropylsilane (TIS) | 2-3 | 60-80 | A standard and effective cocktail for many peptides, including those with Tyr(tBu).[4] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | Ethanedithiol (EDT), TIS | 2-3 | Variable | Recommended for peptides containing cysteine to prevent side reactions. EDT can also act as a scavenger for other protecting groups. |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Phenol, TIS | 2-4 | Variable | Phenol is a good scavenger for benzyl-type protecting groups and can help suppress oxidation. |
Note: Purity can be highly sequence-dependent. The data presented are general estimates.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on Wang Resin
-
Resin Swelling: Swell Fmoc-Tyr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Ala-OH:
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected Tyr-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal Alanine.
-
Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
Protocol 2: Cleavage of this compound from Wang Resin
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: In a fume hood, prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). Add the cocktail to the resin (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude this compound peptide under vacuum.
Mandatory Visualization
Caption: Solid-Phase Synthesis Workflow for this compound.
References
Technical Support Center: Preventing Tyr-Ala Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of the dipeptide Tyr-Ala during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
Possible Cause: Degradation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your this compound stock solution is properly prepared and stored (typically in a suitable solvent like DMSO at -20°C or -80°C).
-
Avoid multiple freeze-thaw cycles which can accelerate degradation. Aliquot the stock solution upon preparation.
-
-
Assess Stability in Your Specific Medium:
-
The composition of cell culture media (e.g., DMEM, RPMI-1640) can influence peptide stability.[1]
-
Perform a stability study of this compound in your specific medium under your experimental conditions (e.g., 37°C, 5% CO2). A detailed protocol is provided below.
-
-
Minimize Enzymatic Degradation:
-
Cell cultures can release proteases and peptidases that can cleave this compound.[2]
-
Consider using serum-free media if your experiment allows, as serum is a major source of proteases.
-
If serum is required, heat-inactivate it to reduce enzymatic activity.
-
The addition of a broad-spectrum protease inhibitor cocktail can be effective.
-
-
Control Physicochemical Conditions:
Issue 2: Poor or irreproducible results in mass spectrometry analysis of this compound.
Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Work quickly and on ice to minimize enzymatic activity from any biological matrix.
-
Use solvents and buffers that are free of proteases and other contaminants.
-
Consider a protein precipitation step (e.g., with cold acetonitrile) to remove enzymes from the sample.[1]
-
-
Ensure Proper Storage:
-
Store samples at -80°C until analysis to halt degradation processes.
-
Avoid prolonged storage at room temperature or in the autosampler.[7]
-
-
Prevent In-Source Degradation:
-
Optimize mass spectrometer source conditions (e.g., temperature, voltage) to minimize fragmentation of the this compound peptide bond.
-
Use a suitable ionization technique (e.g., electrospray ionization - ESI) that is gentle on the molecule.
-
-
Address Potential for Oxidation:
-
The tyrosine residue is susceptible to oxidation.[6]
-
Prepare samples fresh and consider adding antioxidants if oxidation is suspected.
-
Use high-purity solvents to minimize the presence of oxidizing contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation?
A1: this compound degradation can occur through two main pathways:
-
Enzymatic Degradation: This is the cleavage of the peptide bond by proteases or peptidases.[2] Common enzymes that can act on dipeptides include dipeptidases and aminopeptidases.[2]
-
Chemical Degradation: This involves non-enzymatic processes such as:
-
Hydrolysis: The breaking of the peptide bond by water, which can be catalyzed by acidic or basic conditions.[6]
-
Oxidation: The tyrosine residue is particularly susceptible to oxidation, which can be induced by reactive oxygen species, light, or trace metals.[5][6]
-
Photodegradation: Exposure to light, especially UV, can lead to the degradation of the tyrosine residue.[5][6]
-
Q2: Which enzymes are most likely to degrade this compound?
A2: Dipeptidases are the primary enzymes responsible for hydrolyzing dipeptides like this compound into their constituent amino acids.[2] Additionally, some aminopeptidases that cleave amino acids from the N-terminus of peptides could potentially act on this compound.[2] The specific proteases present will depend on the experimental system (e.g., cell type, tissue homogenate).
Q3: How do pH and temperature affect this compound stability?
A3: Both pH and temperature are critical factors.
-
pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the peptide bond.[6] The optimal pH for stability is typically close to neutral, but this should be determined empirically for your specific experimental conditions.
-
Temperature: Higher temperatures accelerate the rates of both enzymatic and chemical degradation.[3][8] Therefore, it is crucial to keep samples and stock solutions cold whenever possible.
Q4: Can I use protease inhibitors to prevent this compound degradation?
A4: Yes, using a broad-spectrum protease inhibitor cocktail can be a very effective strategy, especially when working with complex biological samples like cell lysates or tissue extracts. These cocktails contain a mixture of inhibitors that target various classes of proteases.
Q5: Are there any modifications I can make to the this compound peptide to increase its stability?
A5: While modifying the peptide changes the molecule, for drug development purposes, strategies to enhance stability include:
-
N-terminal acetylation or C-terminal amidation: These modifications can block the action of some exopeptidases.
-
Substituting L-amino acids with D-amino acids: This can make the peptide resistant to degradation by proteases that are specific for L-isomers.[9]
-
Introducing unnatural amino acids or modified peptide bonds: These can also confer resistance to enzymatic cleavage.
Quantitative Data Summary
Table 1: General Influence of Experimental Conditions on this compound Stability
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | High (e.g., > 37°C) | Decreased | Store at low temperatures (4°C for short-term, -20°C or -80°C for long-term). |
| Low (e.g., 4°C) | Increased | Perform experimental steps on ice where possible. | |
| pH | Acidic (e.g., < 5) | Decreased (hydrolysis) | Maintain pH near neutral (6-8) unless experimentally required otherwise. |
| Alkaline (e.g., > 8) | Decreased (hydrolysis) | Buffer solutions to maintain a stable pH. | |
| Light Exposure | UV or prolonged light | Decreased (oxidation) | Use amber vials and minimize exposure to direct light. |
| Enzymes | Presence of proteases | Decreased | Use protease inhibitors, heat-inactivated serum, or serum-free media. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Methodology:
-
Prepare a working solution of this compound: Dilute your stock solution of this compound to the final experimental concentration in your complete cell culture medium (including serum, if applicable).
-
Set up time points: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate: Place the tubes in a cell culture incubator under standard conditions (e.g., 37°C, 5% CO2).
-
Sample collection: At each time point, remove one tube and immediately stop any potential degradation by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Process samples: Vortex the samples and centrifuge at high speed to pellet precipitated proteins.
-
Analyze: Transfer the supernatant to a new tube and analyze the concentration of intact this compound using a suitable analytical method like HPLC or LC-MS.
-
Data analysis: Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Thermal stability of proteins analyzed by temperature scanning pH-stat titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak resolution of Tyr-Ala in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak resolution of the dipeptide Tyr-Ala (Tyrosine-Alanine) in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution for this compound in HPLC?
Poor peak resolution in the HPLC analysis of this compound, leading to co-eluting or overlapping peaks, can stem from several factors related to the column, mobile phase, or overall system setup.[1][2] Key issues often involve an unoptimized mobile phase composition, an inappropriate column stationary phase, or suboptimal instrument parameters like flow rate and temperature.[1][3] Additionally, problems like column overloading or improper sample preparation can contribute to peak broadening and poor separation.[1][2]
Q2: How does the mobile phase composition impact the resolution of this compound?
The mobile phase is a critical factor in achieving good separation.[3][4] Its composition, including the type and ratio of organic solvent to aqueous buffer, directly influences the retention and selectivity of the separation.[4] For peptides like this compound, which have ionizable groups, the pH of the mobile phase is especially crucial as it affects the analyte's ionization state and, consequently, its interaction with the stationary phase.[5][6]
Q3: My this compound peak is broad and not well-resolved. Which mobile phase parameters should I adjust first?
When facing poor resolution, systematically adjusting the mobile phase is a primary troubleshooting step.
-
Adjust pH: The pH of the mobile phase can significantly alter the retention and selectivity of ionizable compounds like this compound.[6][7] It is recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure consistent ionization and stable retention.[7]
-
Modify Organic Solvent Ratio: Changing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will alter the retention time of this compound.[4][8] A shallower gradient or a lower percentage of organic solvent in an isocratic method will generally increase retention and may improve resolution.[9]
-
Change Organic Solvent Type: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity of the separation due to their different chemical properties.[8][10]
Q4: How do I select the appropriate HPLC column for this compound separation?
The choice of the HPLC column is fundamental to a successful separation.[11] For peptide analysis, reversed-phase HPLC (RP-HPLC) is the most common mode.[11]
-
Stationary Phase: C18 (octadecyl) bonded silica (B1680970) is the most widely used stationary phase for peptide separations due to its hydrophobicity, which allows for good retention of peptides.[11][12] Other phases like C8 or Phenyl can also be considered to achieve different selectivity.[8]
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) lead to higher column efficiency and better resolution, but also result in higher backpressure.[1][8]
-
Pore Size: For dipeptides like this compound (Molecular Weight < 2000 Da), a pore size of 100-180 Å is generally suitable.[13] Larger molecules require larger pores to allow access to the stationary phase surface.[13][14]
-
Column Dimensions: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times and higher backpressure.[1][8][15]
Q5: Can adjusting the flow rate and column temperature improve my this compound separation?
Yes, both flow rate and temperature are important parameters for optimizing resolution.
-
Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.[1][16] Conversely, increasing the flow rate can cause peaks to widen and resolution to decrease.[1][17]
-
Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[18][19][20] However, the effect on selectivity can vary depending on the analyte and stationary phase.[21][22] It is crucial to operate within the temperature limits of your column and sample stability.[1] Consistent temperature control is vital for reproducible results.[18]
Troubleshooting Workflow
If you are experiencing poor peak resolution, follow this systematic approach to identify and resolve the issue.
Caption: A step-by-step workflow for troubleshooting poor peak resolution.
Quantitative Data Summary
The following tables summarize key experimental parameters and their general effect on HPLC resolution for peptide separations.
Table 1: Effect of Mobile Phase Parameters on Resolution
| Parameter | Change | Effect on Retention Time | Effect on Resolution | Typical Starting Point for this compound |
| pH | Adjust away from pKa | Can increase or decrease | Can significantly improve selectivity | pH 2.5-3.0 or pH 7.0-8.0[7] |
| % Organic Solvent | Decrease | Increase | May improve | Start with a shallow gradient (e.g., 5-50% over 30 min)[9] |
| Buffer Concentration | Increase | Minimal | Can improve peak shape and reproducibility[8] | 20-50 mM |
| Organic Solvent | Switch ACN to MeOH | Varies | Can change selectivity | Acetonitrile (ACN) is most common[9] |
Table 2: Effect of Instrument Parameters on Resolution
| Parameter | Change | Effect on Retention Time | Effect on Resolution | Notes |
| Flow Rate | Decrease | Increase | Generally improves[1] | Slower rates increase run time[1] |
| Temperature | Increase | Decrease | Variable; can improve efficiency and change selectivity[18][19] | Can affect sample stability[1] |
| Injection Volume | Decrease | No change | Can improve by preventing mass overload[1] | Overloading causes fronting[1] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically evaluate the effect of mobile phase pH on the separation of this compound.
Objective: To determine the optimal mobile phase pH for maximizing the resolution of this compound from adjacent peaks.
Materials:
-
HPLC grade water
-
Acetonitrile (ACN)
-
Buffers (e.g., phosphate (B84403) buffer, formic acid, trifluoroacetic acid - TFA)[12]
-
pH meter
-
This compound standard solution
Procedure:
-
Prepare Aqueous Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2.5, 3.0, 6.5, 7.0, 7.5). A common starting point for peptide analysis is a low pH using 0.1% TFA.[23]
-
pH Measurement: Measure and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent.
-
Prepare Mobile Phases: For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., ACN) according to your method's starting conditions (isocratic or gradient).
-
Equilibrate the System: For each new mobile phase, flush the HPLC system and column thoroughly until the baseline is stable.
-
Inject Standard: Inject the this compound standard and run the HPLC method.
-
Evaluate Resolution: Compare the chromatograms obtained at each pH. Calculate the resolution between this compound and any closely eluting peaks. Select the pH that provides the best separation.
Protocol 2: Flow Rate and Temperature Optimization
This protocol details how to optimize flow rate and temperature to enhance peak resolution.
Objective: To improve peak shape and resolution by adjusting the column temperature and mobile phase flow rate.
Procedure:
-
Initial Run: Perform an injection using the current method and note the resolution and peak shape of this compound.
-
Flow Rate Adjustment:
-
Decrease the flow rate by 20-30% (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Re-equilibrate the system and inject the sample.
-
Observe the effect on resolution and analysis time. Lowering the flow rate should improve resolution but will lengthen the run.[1]
-
-
Temperature Adjustment:
-
Set the column thermostat to a slightly elevated temperature (e.g., 35°C or 40°C). Ensure this is within the stable range for your column.
-
Allow the system to stabilize at the new temperature.
-
Inject the sample and evaluate the chromatogram. Increased temperature often leads to sharper peaks.[19]
-
-
Combined Optimization: Systematically test combinations of slightly lower flow rates and slightly elevated temperatures to find the optimal balance between resolution, peak shape, and run time.
Logical Relationships in HPLC Optimization
The interplay between key HPLC parameters determines the final resolution. Understanding these relationships is crucial for effective method development.
Caption: Relationship between adjustable parameters and chromatographic factors.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. moravek.com [moravek.com]
- 7. agilent.com [agilent.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. linklab.gr [linklab.gr]
- 14. mac-mod.com [mac-mod.com]
- 15. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 16. effect of flow rate?? - Chromatography Forum [chromforum.org]
- 17. biotage.com [biotage.com]
- 18. chromtech.com [chromtech.com]
- 19. ymcamerica.com [ymcamerica.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. researchgate.net [researchgate.net]
- 22. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Tyr-Ala Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometry-based detection of the dipeptide Tyrosyl-Alanine (Tyr-Ala).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
Issue 1: Low or No this compound Signal Intensity
Q1: I am not seeing any peak corresponding to this compound, or the signal is very weak. What are the potential causes and how can I troubleshoot this?
A1: Low or no signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Sample Preparation: Contaminants such as salts and detergents can interfere with ionization.[1] Ensure your sample cleanup procedure is effective. For peptide samples, reversed-phase desalting is a common and effective method.[1]
-
Optimize Ionization Source Parameters: The efficiency of ion generation is critical. For Electrospray Ionization (ESI), key parameters to optimize include capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[2] It's advisable to perform an infusion of a this compound standard to tune these parameters for optimal signal.
-
Select the Appropriate Ionization Mode: this compound can be detected in both positive and negative ion modes. While positive ion mode (ESI+) is generally preferred for peptides, for some analytes, negative ion mode (ESI-) can offer lower background noise.[1][3] It is recommended to test both modes to determine the optimal polarity for your specific experimental conditions.
-
Check for Ion Suppression: Co-eluting compounds from your sample matrix can compete with this compound for ionization, leading to a suppressed signal.[2] To mitigate this, improve your chromatographic separation to isolate the this compound peak from interfering matrix components. Modifying the mobile phase, for instance by replacing trifluoroacetic acid (TFA) with formic acid (FA), can also reduce ion suppression.[2]
-
Assess Analyte Concentration: The concentration of this compound in your sample may be below the instrument's limit of detection. If possible, try analyzing a more concentrated sample.
Issue 2: Poor Fragmentation or Uninformative MS/MS Spectrum
Q2: I can see the precursor ion for this compound, but the MS/MS spectrum is weak, noisy, or doesn't show the expected fragment ions. How can I improve my fragmentation?
A2: Obtaining a high-quality MS/MS spectrum is crucial for confident identification of this compound. Poor fragmentation can be addressed by optimizing the collision energy and ensuring the correct precursor ion is selected.
Troubleshooting Steps:
-
Optimize Collision Energy: The energy used for collision-induced dissociation (CID) is a critical parameter. If the collision energy is too low, fragmentation will be incomplete, and the precursor ion will dominate the spectrum. If it's too high, you may observe excessive fragmentation into very small, uninformative ions. It is recommended to perform a collision energy optimization experiment by systematically varying the collision energy and observing the intensity of the desired fragment ions.
-
Confirm Precursor Ion Selection: Ensure that the correct m/z value for the protonated this compound molecule ([M+H]⁺, expected m/z ≈ 253.12) is being isolated for fragmentation. An incorrect isolation window can lead to the fragmentation of co-eluting species and a confusing MS/MS spectrum.
-
Consider Charge State: For peptides, higher charge states often fragment more readily and can produce more informative spectra.[2] While this compound is a small dipeptide and will likely exist predominantly as a singly charged ion, if doubly charged ions are observed, selecting them for fragmentation may yield better results.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?
A1: The protonated molecule of this compound has a monoisotopic mass of approximately 252.11 Da, so the precursor ion ([M+H]⁺) will have an m/z of about 253.12. Upon collision-induced dissociation (CID), the peptide bond is typically the most labile. The major expected fragment ions are the b- and y-type ions.
-
y₁-ion: Cleavage of the peptide bond with the charge retained on the C-terminal Alanine residue. This results in a fragment with an m/z of approximately 90.05.
-
b₂-ion: This would represent the full protonated dipeptide, which is the precursor ion itself.
-
Ions related to the Tyrosine side chain: A prominent fragment resulting from the loss of the Alanine residue and cleavage at the tyrosine side chain can be observed at an m/z of approximately 136.08.[4][5] Another fragment corresponding to the immonium ion of Tyrosine may be seen at m/z 136.07578.[6]
Quantitative Data Summary
| Precursor Ion (m/z) | Fragment Ion Type | Fragment Ion (m/z) | Description |
| ~253.12 | y₁ | ~90.05 | Protonated Alanine |
| ~253.12 | - | ~136.08 | Fragment from Tyrosine side chain cleavage[4][5] |
| ~253.12 | Immonium | ~136.08 | Tyrosine immonium ion[6] |
Note: The observed m/z values may vary slightly depending on the mass accuracy and resolution of the instrument.
Q2: What are the recommended starting conditions for LC-MS analysis of this compound?
A2: For reversed-phase liquid chromatography (RPLC) coupled to mass spectrometry, the following are general starting parameters that can be further optimized:
Experimental Protocol: LC-MS Analysis of this compound
-
Column: A C18 reversed-phase column is a suitable choice.
-
Mobile Phase A: Water with 0.1% formic acid. Formic acid is a common mobile phase additive that aids in the protonation of peptides for positive ion mode ESI.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 5%) to a high percentage (e.g., 95%) over a suitable time (e.g., 10-20 minutes) should be sufficient to elute this compound.
-
Flow Rate: Dependent on the column diameter, typically ranging from 0.2 to 0.5 mL/min for analytical columns.
-
Injection Volume: Typically 5-10 µL, depending on the sample concentration and column dimensions.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is a good starting point for peptides.
-
MS Acquisition: A full scan (MS1) to detect the precursor ion of this compound (~m/z 253.12) followed by a data-dependent acquisition (DDA) of MS/MS spectra for this precursor.
Q3: What is a suitable MALDI matrix for the analysis of this compound?
A3: For the analysis of peptides and small molecules by Matrix-Assisted Laser Desorption/Ionization (MALDI), α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix.[7] It is particularly well-suited for the analysis of peptides in the mass range of this compound.
Experimental Protocol: MALDI-TOF MS Sample Preparation for this compound
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Co-crystallization: Mix the this compound sample solution with the matrix solution in a suitable ratio (e.g., 1:1 v/v).
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the matrix.
-
Analysis: The target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.
Visual Guides
The following diagrams illustrate key workflows and logical relationships in the optimization of this compound detection by mass spectrometry.
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. nebiolab.com [nebiolab.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C12H16N2O4 | CID 5496455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the solubility of Tyr-Ala in buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges related to dissolving the dipeptide Tyrosyl-Alanine (Tyr-Ala) in buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: The solubility of this compound is primarily governed by its molecular structure, which includes a hydrophobic tyrosine side chain, an N-terminal amino group, a C-terminal carboxyl group, and an ionizable phenolic group on the tyrosine residue. Its solubility is lowest at its isoelectric point (pI), the pH at which the molecule has a net neutral charge. For this compound, the pI is approximately 5.7. At pH values above or below the pI, the molecule carries a net negative or positive charge, respectively, which enhances its interaction with water and increases solubility.[1][2]
Q2: I'm observing cloudiness or precipitation in my this compound buffer solution. What are the likely causes?
A2: Cloudiness or precipitation typically indicates that the solubility limit of this compound has been exceeded under your current conditions. Common causes include:
-
pH is too close to the pI: The buffer's pH is near the isoelectric point (pI ≈ 5.7), where solubility is minimal.[3]
-
High Concentration: The concentration of this compound is too high for the chosen buffer system.
-
Low Temperature: Some buffers and solutes can precipitate at lower storage temperatures (e.g., 4°C).[4]
-
Buffer Composition: High salt concentrations in the buffer can sometimes decrease the solubility of peptides through a "salting out" effect.
The following workflow can help diagnose and solve common solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Q3: How can I use pH to increase the solubility of this compound?
A3: Adjusting the pH of the buffer is the most effective method to increase this compound solubility. By shifting the pH away from the pI (≈ 5.7), you increase the net charge on the peptide, enhancing its solubility in aqueous solutions.[5][6]
-
Acidic Conditions (pH < 4): The N-terminal amino group is protonated (-NH3+), giving the peptide a net positive charge.
-
Basic Conditions (pH > 7.5): The C-terminal carboxyl group is deprotonated (-COO-), and at higher pH (>10), the tyrosine hydroxyl group can also deprotonate, giving the peptide a net negative charge.
Caption: Relationship between pH, pI, net charge, and this compound solubility.
Q4: What should I do if pH adjustment is not sufficient or not compatible with my experiment?
A4: If adjusting the pH is not an option, using a co-solvent is the next best approach. Organic solvents can help solubilize peptides with hydrophobic residues like tyrosine.[7][8]
-
First, attempt to dissolve the this compound in a small amount of an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[9]
-
Once dissolved, slowly add this stock solution dropwise to your aqueous buffer while stirring.[9][10]
-
If the solution becomes cloudy, you have reached the solubility limit at that concentration.
It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream application (e.g., typically ≤1% DMSO for cell-based assays).[7]
Q5: Are there any physical methods to help dissolve this compound?
A5: Yes, physical methods can aid dissolution, but they should be used with care to prevent peptide degradation.
-
Sonication: Using a bath sonicator can help break up aggregates and enhance solubility.[5][7][11] Use short bursts of sonication and cool the sample on ice in between to avoid heating.[11]
-
Gentle Warming: Warming the solution (e.g., to 37°C) can increase solubility.[5] Avoid excessive heat, as it can degrade the peptide.
Always centrifuge the final solution and use the supernatant to remove any remaining micro-precipitates before use.[7]
Data Summary Tables
Table 1: Reported Solubility of this compound
| Solvent System | Concentration | Method | Source |
|---|---|---|---|
| PBS (Phosphate-Buffered Saline) | 100 mg/mL (396.40 mM) | Requires sonication | [12] |
| Water at Neutral pH | Low (contextually higher than free L-Tyrosine) | - |[13][14] |
Table 2: Common Co-solvents for Peptide Solubilization
| Co-Solvent | Properties | Typical Final Concentration | Considerations |
|---|---|---|---|
| DMSO (Dimethyl sulfoxide) | Strong organic solvent | < 1% for cell assays | May be toxic to cells at higher concentrations. Avoid with peptides containing Cys or Met due to oxidation risk.[9] |
| Ethanol / Methanol | Polar organic solvents | Variable, keep as low as possible | Can denature proteins at high concentrations. |
| Acetonitrile (ACN) | Polar aprotic solvent | Variable, keep as low as possible | Often used in chromatography; check compatibility with the assay. |
| DMF (Dimethylformamide) | Strong organic solvent | < 1% for cell assays | A good alternative to DMSO for Cys-containing peptides.[9] |
Experimental Protocols
Protocol 1: Basic Solubilization in Aqueous Buffer
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.[11]
-
Allow the vial to warm to room temperature before opening.
-
Add the desired volume of sterile buffer (e.g., PBS, pH 7.4) to the vial to achieve the target concentration.
-
Vortex the solution for 30-60 seconds.
-
Visually inspect for complete dissolution. If particulates remain, proceed to Protocol 2 or 3.
Protocol 2: pH-Mediated Solubilization
-
Start with Protocol 1, using sterile, deionized water as the solvent.
-
If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing to lower the pH until the solution clears. This is suitable for creating a positively charged peptide.
-
Alternatively, if an acidic pH is not desired, add a dilute basic solution like 0.1 M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide (B78521) dropwise to raise the pH until the solution clears.[9]
-
Once the peptide is dissolved, it can be slowly added to a final, well-buffered solution.
-
Verify the final pH of the solution.
Protocol 3: Solubilization Using an Organic Co-solvent (DMSO)
-
Centrifuge the vial of lyophilized this compound.
-
Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., add 50 µL to 1 mg of peptide). Vortex until fully dissolved.[9]
-
Slowly add the dissolved peptide stock solution dropwise into the vortexing aqueous buffer of your choice to reach the final desired concentration.[9][10]
-
Monitor the solution for any signs of precipitation. If cloudiness appears, the solubility limit has been reached.
-
Ensure the final concentration of DMSO is compatible with your experimental system.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Ch27: Isoelectronic point [chem.ucalgary.ca]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. biobasic.com [biobasic.com]
- 9. lifetein.com [lifetein.com]
- 10. agrisera.com [agrisera.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 14. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Tyr-Ala in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the dipeptide Tyr-Ala during long-term storage. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution has turned a yellowish-brown color after storage. What could be the cause?
A1: The appearance of a yellowish-brown color in your this compound solution is often an indicator of degradation, specifically oxidation of the tyrosine residue. The phenolic side chain of tyrosine is susceptible to oxidation, which can be accelerated by exposure to light, oxygen (headspace in the vial), and the presence of trace metal ions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the solution was stored protected from light and at the recommended temperature (typically 2-8°C for short-term or -20°C to -80°C for long-term storage).[1][2]
-
Check for Contaminants: Ensure that the solvent and storage vials were free of metal ion contaminants, which can catalyze oxidation.[3]
-
Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to identify and quantify potential degradation products. A new peak eluting near the main this compound peak could indicate an oxidation product.
-
Q2: I'm observing a loss of this compound concentration in my stock solution over time, even when stored frozen. What degradation pathways should I consider?
A2: While freezing slows down chemical reactions, degradation can still occur over long periods. Besides oxidation, other potential degradation pathways for this compound in solution include:
-
Hydrolysis: The peptide bond between tyrosine and alanine (B10760859) can be cleaved, resulting in the formation of free tyrosine and alanine. This is more likely to occur at non-neutral pH.
-
Cyclization (Diketopiperazine Formation): Dipeptides can undergo intramolecular cyclization to form a cyclic dipeptide, in this case, cyclo(this compound). This is a common degradation pathway for dipeptides, especially at elevated temperatures or in the solid state.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the tyrosine residue.
-
Troubleshooting Steps:
-
pH Measurement: Check the pH of your stock solution. Deviations from a neutral pH can accelerate hydrolysis.
-
Forced Degradation Study: Consider performing a forced degradation study to identify the likely degradation products under various stress conditions (acid, base, oxidation, heat, light).[4][5][6] This will help in developing a stability-indicating analytical method.
-
Proper Storage: For long-term storage, it is recommended to store peptides as a lyophilized powder at -20°C or -80°C.[1][2] If a solution is necessary, prepare it fresh or store in small, single-use aliquots to minimize freeze-thaw cycles.
-
Q3: How can I improve the long-term stability of my this compound preparations?
A3: To enhance the stability of this compound for long-term storage, consider the following strategies:
-
Lyophilization: Storing this compound as a lyophilized (freeze-dried) powder is the most effective way to minimize degradation. The absence of water significantly reduces hydrolysis and other solvent-mediated degradation pathways.[1][2]
-
Use of Excipients: For solution formulations, the addition of stabilizing excipients can be beneficial.
-
Antioxidants: To prevent oxidation of the tyrosine residue, consider adding antioxidants like ascorbic acid or using oxygen-impermeable storage containers.[7]
-
Buffering Agents: Maintaining an optimal pH (typically near neutral) with a suitable buffer system can minimize hydrolysis.
-
Cryoprotectants/Lyoprotectants: For frozen solutions or lyophilized powders, excipients like mannitol (B672) or sucrose (B13894) can help maintain the stability of the peptide during freezing and drying.[8]
-
-
Control of Storage Environment:
-
Temperature: Store at -20°C or ideally at -80°C for long-term storage.[1][2][9]
-
Light: Protect from light by using amber vials or storing in the dark.
-
Inert Atmosphere: For highly sensitive applications, consider overlaying the solution or powder with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.[1]
-
Quantitative Data on Peptide Stability
Table 1: General Stability of Peptides in Lyophilized Form
| Storage Temperature | Expected Stability | Key Degradation Pathways |
| Room Temperature | Weeks to Months[2] | Oxidation, Cyclization |
| 2-8°C | Months to a Year[2] | Slow Oxidation |
| -20°C | Several Years[2] | Very Slow Degradation |
| -80°C | Many Years[2][9] | Minimal Degradation |
Table 2: General Stability of Peptides in Solution
| Storage Temperature | Expected Stability | Key Degradation Pathways |
| Room Temperature | Days to Weeks | Hydrolysis, Oxidation, Microbial Growth |
| 2-8°C | Weeks to Months[2] | Hydrolysis, Oxidation |
| -20°C | Months | Freeze-thaw stress, Hydrolysis, Oxidation |
| -80°C | Up to a Year | Slow Hydrolysis |
Key Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][5][6]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for 24-48 hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48-72 hours. For solid-state thermal stress, heat the lyophilized powder at 60°C.
-
Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable analytical method, such as reverse-phase HPLC with a UV detector (monitoring at ~280 nm for the tyrosine chromophore) and a mass spectrometer (MS) for identification of degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify new peaks, which represent degradation products. The MS data will help in elucidating the structures of these degradants.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% to 5% B (linear gradient)
-
30-35 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Method Validation: Validate the method for specificity by running samples from the forced degradation study to ensure that all degradation products are well-resolved from the parent this compound peak.
Visualizations
References
- 1. jpt.com [jpt.com]
- 2. Peptide Stability & Shelf Life - Creative Peptides [creative-peptides.com]
- 3. pharmtech.com [pharmtech.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
common impurities in synthetic Tyr-Ala and how to remove them
Welcome to the technical support center for synthetic Tyrosyl-Alanine (Tyr-Ala). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this dipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude synthetic this compound?
During the solid-phase peptide synthesis (SPPS) of this compound, several types of impurities can arise from incomplete reactions or side reactions. These can be broadly categorized as process-related impurities and product-related impurities.
Process-Related Impurities:
-
Truncated Sequences: Primarily the single amino acid, Alanine (Ala), resulting from incomplete coupling of Tyrosine.
-
Deletion Sequences: Although less common in dipeptide synthesis, this can occur if a coupling step is missed entirely.
-
Reagents and Solvents: Residual trifluoroacetic acid (TFA) from the cleavage step is a common non-peptidic impurity.[1]
Product-Related Impurities:
-
Diketopiperazine (DKP): The formation of cyclo(this compound) is a significant side reaction, particularly during the deprotection of the second amino acid (Alanine).[2][3][4] This process involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin and a reduction in the final yield of the linear this compound.[2][4][5]
-
Racemization Products: Both Tyrosine and Alanine residues can undergo racemization, leading to the formation of diastereomers (D-Tyr-L-Ala, L-Tyr-D-Ala, D-Tyr-D-Ala).[6][7][8][9] This can occur during the activation of the amino acid carboxyl groups for coupling.[7][8]
-
Oxidation of Tyrosine: The phenol (B47542) side-chain of Tyrosine is susceptible to oxidation, which can occur during synthesis or cleavage, leading to modified this compound species.[1][10][11][12]
-
Incompletely Deprotected Sequences: If protecting groups on the Tyrosine side-chain are not fully removed during the final cleavage step, this will result in protected peptide impurities.[13][14]
-
Side-chain Acylation: The hydroxyl group of an unprotected Tyrosine can be acylated during coupling reactions, leading to undesired side products.[15][16]
Q2: I'm seeing a significant peak in my LC-MS that doesn't correspond to this compound. It has a mass loss of 18 Da. What could it be?
A mass loss of 18 Da (the mass of a water molecule) from the target peptide is a strong indicator of diketopiperazine (DKP) formation.[11] The linear dipeptide cyclizes to form cyclo(this compound), releasing a molecule of water in the process if the peptide is cleaved from the resin. This is a very common side reaction in dipeptide synthesis.[2][3][4]
Q3: My final product shows multiple peaks on a chiral HPLC column. What is the likely cause?
The presence of multiple peaks on a chiral column suggests racemization has occurred during your synthesis, resulting in diastereomeric impurities.[6][7][8][9] Both Tyrosine and Alanine can be susceptible to racemization, especially during the amino acid activation and coupling steps.[7][8] The choice of coupling reagents and bases can significantly impact the level of racemization.[6]
Q4: How can I minimize diketopiperazine formation during the synthesis of this compound?
Minimizing diketopiperazine formation is crucial for maximizing the yield of linear this compound. Here are some strategies:
-
Choice of Resin: Using a more sterically hindered resin, such as a 2-chlorotrityl chloride resin, can reduce DKP formation compared to more standard resins like Wang resin.[3]
-
Deprotection Conditions: Shortening the deprotection time of the second amino acid (Alanine) can help to minimize the opportunity for cyclization.[3]
-
Protecting Groups: Employing a Boc protection strategy for the N-terminus of the second amino acid can sometimes mitigate DKP formation, as the conditions for Boc removal are different from the base-catalyzed deprotection of Fmoc which can promote cyclization.
Troubleshooting Guides
Issue: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Significant Diketopiperazine Formation | - Analyze crude product by LC-MS to confirm the presence of cyclo(this compound).- Implement strategies to minimize DKP formation as described in the FAQ above. |
| Incomplete Coupling | - Use a higher excess of the activated amino acid and coupling reagents.- Increase the coupling time.- Perform a double coupling for the second amino acid (Tyrosine). |
| Poor Resin Swelling | - Ensure the appropriate solvent is used for the chosen resin to allow for optimal swelling and reaction kinetics. |
Issue: Poor Purity Profile After Synthesis
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Diastereomers | - Optimize coupling conditions to minimize racemization. Consider using coupling reagents known to suppress racemization, such as those combined with additives like HOBt or HOAt.[6] - Use a less hindered base for neutralization steps.[6] |
| Oxidation of Tyrosine | - Degas all solvents used in the synthesis and cleavage steps.- Consider adding scavengers, such as dithiothreitol (B142953) (DTT), during the cleavage cocktail to prevent oxidation. |
| Incomplete Deprotection | - Increase the cleavage time or the concentration of the cleavage reagents.- Ensure the appropriate scavengers are used in the cleavage cocktail to effectively remove protecting groups. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification of Synthetic this compound
Reversed-phase HPLC is the most common and effective method for purifying synthetic peptides like this compound.[17][18][19][20]
1. Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector.[21]
-
C18 preparative column (e.g., 10 µm particle size, 300 Å pore size).[21]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[21]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).[21]
-
Crude this compound peptide.
-
Lyophilizer.
2. Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but be mindful that this may affect the initial binding to the column.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient for a dipeptide might be from 5% to 50% Mobile Phase B over 30-60 minutes. The optimal gradient should be determined empirically with an initial analytical run.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%). Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for identifying and addressing common impurities in synthetic this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel tyrosine hyperoxidation enables selective peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. peptide.com [peptide.com]
- 17. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. ualberta.ca [ualberta.ca]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Tyr-Ala Quantification in Complex Biological Samples
Welcome to the technical support center for the quantification of the dipeptide Tyrosyl-Alanine (Tyr-Ala) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound in biological matrices like plasma or serum?
A1: The main challenges include:
-
Matrix Effects: Endogenous components in biological samples can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[1][2][3][4]
-
Low Endogenous Concentrations: this compound may be present at very low physiological concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Isobaric Interferences: Other small molecules or peptide fragments in the sample may have the same nominal mass as this compound, leading to co-elution and inaccurate measurements.
-
Analyte Stability: this compound can be susceptible to degradation by peptidases present in biological samples. Proper sample handling and storage are crucial to prevent analyte loss.[5]
-
Extraction Efficiency: Due to its polar nature, extracting the highly water-soluble this compound from a complex matrix while removing interfering substances can be challenging.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying small molecules like this compound in complex biological samples. This technique offers high sensitivity, specificity, and the ability to distinguish this compound from other closely related compounds.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of the matrix components.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is highly recommended. The SIL internal standard will co-elute with this compound and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in a blank matrix that is similar to your study samples to compensate for matrix effects.[6]
Q4: What are the critical aspects of sample handling and storage for this compound analysis?
A4: To ensure the stability of this compound in your samples:
-
Rapid Processing: Process blood samples as quickly as possible to separate plasma or serum.
-
Low Temperature: Keep samples on ice during processing to minimize enzymatic activity.
-
Anticoagulant Choice: If collecting plasma, use an anticoagulant like EDTA, which can also inhibit some metalloproteases.
-
Long-Term Storage: For long-term storage, keep samples at -80°C.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of peptides.[5] It is advisable to aliquot samples into smaller volumes before freezing.
Troubleshooting Guides
Issue 1: High Variability in this compound Quantification
-
Question: I am observing high variability (%CV > 15%) between my replicate measurements of this compound. What could be the cause?
-
Answer: High variability can stem from several factors throughout the analytical process. Here’s a step-by-step guide to troubleshoot this issue:
-
Sample Preparation Inconsistency:
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are using them correctly, especially for small volumes.
-
Inconsistent Evaporation: If you have a solvent evaporation step, ensure that all samples are dried to the same extent. Over-drying can sometimes lead to analyte loss.
-
Variable Extraction Recovery: Inconsistent recovery during protein precipitation or solid-phase extraction is a common source of variability. Ensure thorough mixing and consistent timing for each step.
-
-
LC-MS/MS System Issues:
-
Injection Volume Precision: Check the precision of your autosampler. An inconsistent injection volume will lead to variable results.
-
Column Performance: A degrading or clogged guard or analytical column can cause fluctuating peak shapes and areas.
-
Ion Source Instability: A dirty ion source can lead to unstable spray and fluctuating signal intensity. Regular cleaning is essential.
-
-
Analyte Stability Problems:
-
Degradation During Processing: If samples are left at room temperature for extended periods during preparation, enzymatic degradation of this compound can occur. Keep samples on ice whenever possible.
-
Freeze-Thaw Instability: As mentioned in the FAQs, multiple freeze-thaw cycles can degrade the analyte.
-
-
Issue 2: Low Recovery of this compound
-
Question: My recovery of this compound after sample preparation is consistently low. How can I improve it?
-
Answer: Low recovery is often related to the sample preparation method. This compound is a polar dipeptide, which can make it challenging to extract efficiently.
-
Protein Precipitation:
-
Choice of Solvent: Acetonitrile (B52724) is a common choice for protein precipitation. However, the high organic content might cause your polar analyte to not fully stay in the supernatant. Experiment with different ratios of organic solvent to plasma/serum.
-
Precipitation Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can sometimes improve the recovery of small molecules.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: For a polar peptide like this compound, a mixed-mode or a polymeric reversed-phase sorbent might provide better retention and recovery than a standard C18 sorbent.
-
pH Adjustment: The charge state of this compound is pH-dependent. Adjusting the pH of your sample and wash/elution solvents can significantly impact its retention on the SPE sorbent and subsequent elution.
-
Elution Solvent: Ensure your elution solvent is strong enough to desorb this compound from the SPE sorbent completely. You might need to experiment with different solvent compositions and pH.
-
-
Liquid-Liquid Extraction (LLE):
-
LLE is generally not recommended for highly polar peptides like this compound as they tend to have poor partitioning into water-immiscible organic solvents, leading to very low recoveries.
-
-
Issue 3: Unexpected Peaks or Interferences in Chromatograms
-
Question: I am seeing extra peaks in my chromatograms that are interfering with the this compound peak. What are these and how can I get rid of them?
-
Answer: Interfering peaks can be a major issue in LC-MS/MS analysis. Here’s how to approach this problem:
-
Identify the Source of Interference:
-
Matrix Components: These are endogenous substances from the biological sample. Phospholipids are common culprits in plasma and serum.
-
Reagents and Solvents: Impurities in your solvents or reagents can introduce interfering peaks.
-
Carryover: Analyte from a previous high-concentration sample may be carried over in the autosampler.
-
-
Strategies for Elimination:
-
Improve Chromatographic Resolution: Modify your LC gradient, mobile phase composition, or try a different column chemistry to separate the interfering peak from your analyte peak.
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can remove many interfering matrix components.
-
Use a Diverter Valve: If the interference is from early-eluting components like salts, you can use a diverter valve to send the initial part of the LC flow to waste instead of the mass spectrometer.
-
Address Carryover: Implement a robust needle wash protocol in your autosampler, using a strong organic solvent.
-
-
Quantitative Data Comparison
The following tables provide illustrative examples of the kind of quantitative data you should aim to generate during your method validation for this compound quantification. Specific values will vary depending on the exact methodology and instrumentation used.
Table 1: Illustrative Recovery and Matrix Effect Data for this compound Quantification
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | %RSD of Recovery | Mean Matrix Effect (%) | %RSD of Matrix Effect |
| Protein Precipitation | 10 | 85.2 | 8.5 | 75.6 (Suppression) | 12.3 |
| (Acetonitrile) | 100 | 88.1 | 6.2 | 72.1 (Suppression) | 10.1 |
| 1000 | 90.5 | 5.1 | 70.8 (Suppression) | 9.8 | |
| Solid-Phase Extraction | 10 | 92.7 | 4.3 | 95.3 (Minimal Effect) | 5.6 |
| (Mixed-Mode Cation Exchange) | 100 | 95.1 | 3.1 | 98.2 (Minimal Effect) | 4.2 |
| 1000 | 96.3 | 2.5 | 99.1 (Minimal Effect) | 3.8 |
Table 2: Illustrative Method Performance Characteristics for this compound by LC-MS/MS
| Parameter | Performance Metric |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework. Optimization will be required for your specific instrumentation and laboratory conditions.
1. Sample Preparation: Protein Precipitation followed by Solid-Phase Extraction
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of a stable isotope-labeled this compound internal standard solution (e.g., this compound-d4 at 100 ng/mL). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Dilution: Dilute the supernatant with 600 µL of 0.1% formic acid in water. This reduces the organic content for efficient binding to the SPE plate.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the diluted supernatant onto the SPE plate.
-
Washing: Wash the SPE plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute this compound with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% water with 0.1% formic acid, 2% acetonitrile).
2. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: A C18 or a HILIC column suitable for polar analytes (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Example):
-
This compound: Q1: 253.1 m/z -> Q3: 136.1 m/z (example fragment)
-
This compound-d4 (IS): Q1: 257.1 m/z -> Q3: 140.1 m/z (example fragment)
-
Note: These transitions need to be optimized for your specific instrument.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
Method Refinement for Accurate Tyr-Ala Measurement: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate measurement of the dipeptide Tyrosine-Alanine (Tyr-Ala). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data summaries to assist in refining your analytical methods.
Frequently Asked Questions (FAQs)
A list of frequently asked questions and their answers are given below.
Q1: What is the most suitable analytical method for quantifying this compound in biological samples?
A1: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are suitable for this compound quantification. LC-MS/MS generally offers higher sensitivity and selectivity, making it the preferred method for complex matrices or when low concentrations are expected. HPLC-UV is a robust and more accessible alternative, particularly for relatively clean samples with higher concentrations of the analyte.
Q2: What are the critical steps in sample preparation for accurate this compound measurement?
A2: The most critical steps include efficient protein precipitation, prevention of peptide degradation, and accurate sample handling. For plasma or serum samples, protein precipitation using agents like acetonitrile (B52724) or methanol (B129727) is crucial. It is also important to handle samples at low temperatures to minimize enzymatic degradation of the dipeptide. For cell culture media, filtration may be sufficient if the protein content is low.
Q3: How can I ensure the stability of this compound in my samples during storage and processing?
A3: To ensure stability, samples should be stored at -70°C or lower. Multiple freeze-thaw cycles should be avoided. The addition of protease inhibitors to the sample immediately after collection can also prevent enzymatic degradation, though their compatibility with the analytical method should be verified.
Q4: What type of HPLC column is recommended for this compound separation?
A4: A reversed-phase C18 column is the most common and effective choice for separating this compound. The hydrophobicity of the C18 stationary phase allows for good retention and separation of the dipeptide from other sample components.
Troubleshooting Guide
This section provides solutions to common problems encountered during this compound analysis.
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Column Overload. Injecting too much sample can lead to peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Potential Cause 2: Secondary Interactions. The analyte may be interacting with active sites on the column packing material.
-
Solution: Add a small amount of a competing agent, like triethylamine, to the mobile phase. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound.
-
-
Potential Cause 3: Column Degradation. The column may be nearing the end of its lifespan.
-
Solution: Try cleaning the column according to the manufacturer's instructions or replace the column if necessary.
-
-
Problem: Low Sensitivity or No Signal
-
Question: I am not detecting a signal for this compound, or the signal is very weak. What should I check?
-
Answer:
-
Potential Cause 1: Inefficient Ionization (LC-MS/MS). The electrospray ionization (ESI) source parameters may not be optimal.
-
Solution: Optimize the ESI source parameters, such as capillary voltage, gas flow, and temperature, by infusing a standard solution of this compound.
-
-
Potential Cause 2: Incorrect UV Wavelength (HPLC-UV). The UV detector may be set to a wavelength where this compound has low absorbance.
-
Solution: Determine the optimal wavelength for this compound detection by running a UV scan of a standard solution. The aromatic ring of tyrosine should provide strong absorbance around 274-280 nm.
-
-
Potential Cause 3: Sample Degradation. The dipeptide may have degraded during sample preparation or storage.
-
Solution: Review your sample handling procedures. Ensure samples are kept cold and consider using protease inhibitors. Prepare fresh samples if possible.
-
-
Problem: High Background Noise or Baseline Drift
-
Question: My chromatogram has a very noisy baseline, making it difficult to integrate the this compound peak. What can I do?
-
Answer:
-
Potential Cause 1: Contaminated Mobile Phase. The solvents used for the mobile phase may contain impurities.
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase before use.
-
-
Potential Cause 2: Detector Instability. The detector lamp (in HPLC-UV) may be failing, or the mass spectrometer may need cleaning or calibration.
-
Solution: Check the detector's performance and perform any necessary maintenance as per the manufacturer's guidelines. For LC-MS/MS, ensure the instrument is properly calibrated.
-
-
Potential Cause 3: System Leaks. A leak in the HPLC system can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect the system for any leaks in the pump, injector, or fittings and tighten or replace any leaking components.
-
-
Experimental Protocols
Protocol 1: this compound Quantification by HPLC-UV
This protocol provides a general method for the quantification of this compound in a relatively clean matrix like cell culture media.
-
Sample Preparation:
-
Thaw samples on ice.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet any cells or debris.
-
Transfer the supernatant to a clean microcentrifuge tube.
-
If high protein content is expected, perform protein precipitation by adding three volumes of ice-cold acetonitrile to one volume of the sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV System Parameters:
-
A table with HPLC-UV system parameters is provided below.
-
-
Data Analysis:
-
Prepare a calibration curve using a series of this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the standard.
-
Integrate the peak area of the this compound peak in both the standards and the samples.
-
Quantify the concentration of this compound in the samples by plotting the peak area against the concentration of the standards and using the resulting linear regression equation.
-
Protocol 2: this compound Quantification by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of this compound in complex biological matrices like plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an LC-MS vial.
-
-
LC-MS/MS System Parameters:
-
A table with LC-MS/MS system parameters is provided below.
-
-
Data Analysis:
-
Prepare a calibration curve by spiking known amounts of this compound into a blank matrix (e.g., charcoal-stripped plasma).
-
Monitor the specific MRM transitions for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Plot the peak area ratio against the concentration of the standards to generate a calibration curve.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data Summary
The following tables provide typical starting parameters for method development. These may require optimization for your specific instrument and application.
Table 1: HPLC-UV Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-30% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 274 nm |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Q1: 253.1 m/z, Q3: 136.1 m/z (example) |
| Collision Energy | 15-25 eV (to be optimized) |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting workflow for this compound analysis.
Validation & Comparative
A Comparative Guide to the Biological Activities of Tyr-Ala and Ala-Tyr Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two isomeric dipeptides, Tyrosyl-L-Alanine (Tyr-Ala) and L-Alanyl-L-Tyrosine (Ala-Tyr). While structurally similar, the sequential arrangement of the tyrosine and alanine (B10760859) residues results in distinct biological functions. This document summarizes key experimental findings, presents quantitative data for comparison, and provides detailed experimental protocols for the cited studies.
Summary of Biological Activities
The primary biological activities identified for this compound and Ala-Tyr are distinct, with this compound demonstrating significant antioxidant and cytoprotective effects, particularly in the context of hyperglycemia-induced oxidative stress. In contrast, Ala-Tyr has been shown to promote melanin (B1238610) synthesis.
| Biological Activity | This compound | Ala-Tyr |
| Antioxidant Activity | Exhibits potent antioxidant effects, protecting cells from oxidative stress.[1] | Possesses antioxidant properties. |
| Melanin Synthesis | No direct studies found. | Promotes melanin synthesis.[2] |
| Metabolic Regulation | Alleviates oxidative stress in pancreatic islets and improves metabolic parameters in a type 2 diabetes mouse model.[1] | Can be metabolized to release L-tyrosine.[2] |
Quantitative Data Comparison
Direct comparative studies providing quantitative data for both dipeptides under identical experimental conditions are limited. The following table summarizes the available quantitative data for their distinct biological activities.
Table 1: Quantitative Data on the Biological Activities of this compound and Ala-Tyr
| Parameter | Dipeptide | Value | Experimental Model | Reference |
| Cell Viability (vs. H₂O₂ induced toxicity) | This compound (40 µM) | ~95% | INS-1 Cells | [1] |
| Intracellular ROS Levels (vs. H₂O₂) | This compound (40 µM) | Significant decrease | INS-1 Cells | [1] |
| Insulin Secretion (GSIS/BIS levels vs. control) | This compound (40 µM) | Significant increase | INS-1 Cells | [1] |
| Melanin Production (vs. control) | Ala-Tyr | Promotes production | B16-F10 mouse melanoma cells | [2] |
| Cytotoxicity | Ala-Tyr | Non-toxic up to 800 µmol·L⁻¹ | B16-F10 mouse melanoma cells | [2] |
Detailed Experimental Protocols
Antioxidant Activity of this compound in INS-1 Cells[1]
1. Cell Culture and Treatment:
-
INS-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 μM β-mercaptoethanol.
-
Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
For experiments, cells were treated with varying concentrations of this compound (10, 20, and 40 µM) and/or 50 µM hydrogen peroxide (H₂O₂).
2. Cell Viability Assay (MTT Assay):
-
INS-1 cells were seeded in 96-well plates.
-
After treatment with this compound and/or H₂O₂, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
3. Reactive Oxygen Species (ROS) Assay:
-
Intracellular ROS levels were measured using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, cells were incubated with 10 µM DCFH-DA at 37°C for 30 minutes.
-
Cells were then washed with PBS, and the fluorescence intensity was measured using a fluorescence microscope.
Melanin Synthesis Promotion by Ala-Tyr[2]
1. Cell Culture:
-
B16-F10 mouse melanoma cells were used. Details of the specific culture medium and conditions were not fully specified in the abstract.
2. Melanin Content Assay:
-
The biological activity of L-Ala-Tyr was determined using the B16-F10 mouse melanoma cell model.
-
Cells were treated with L-Ala-Tyr at various concentrations (100-800 μmol·L⁻¹).
-
The promotion of melanin production was compared with a positive control, 8-methoxypsoralen. The specific method for quantifying melanin was not detailed in the abstract.
3. Cytotoxicity Assay:
-
The toxicity of L-Ala-Tyr on B16-F10 cells was evaluated at concentrations ranging from 100 to 800 μmol·L⁻¹. The specific assay used (e.g., MTT, LDH) was not specified in the abstract.
Visualizing the Mechanisms
This compound Signaling in Pancreatic β-Cells
The antioxidant activity of this compound has been shown to involve the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.
Caption: this compound signaling pathway in pancreatic β-cells.
Experimental Workflow for Evaluating this compound Antioxidant Activity
The following diagram illustrates the experimental steps taken to assess the antioxidant properties of this compound.
Caption: Experimental workflow for this compound antioxidant evaluation.
Melanin Synthesis Pathway and the Role of Ala-Tyr
Ala-Tyr acts as a precursor for tyrosine, a key substrate in the enzymatic pathway of melanin synthesis.
Caption: Role of Ala-Tyr in the melanin synthesis pathway.
References
The Dipeptide Dilemma: Evaluating Tyr-Ala as a Negative Control in Binding Assays
In the intricate world of molecular binding assays, the choice of a proper negative control is paramount to ensuring the validity and specificity of experimental results. For researchers in drug development and related scientific fields, a well-chosen negative control provides a baseline, demonstrating that the observed binding of a ligand to its receptor is a specific event and not an artifact of the experimental conditions. This guide provides a comprehensive comparison of using the dipeptide Tyrosine-Alanine (Tyr-Ala) as a negative control, weighing its theoretical advantages against other commonly employed control strategies.
The Role of a Negative Control in Binding Assays
A negative control in a binding assay should ideally possess similar physicochemical properties to the experimental ligand (e.g., size, charge, hydrophobicity) but lack the specific structural motifs required for binding to the target receptor. Its purpose is to account for non-specific binding to the receptor, the assay matrix (like cell membranes or beads), or other components of the assay system. An ideal negative control should exhibit minimal to no binding affinity for the target receptor.
This compound as a Putative Negative Control
The rationale for using a simple dipeptide like this compound as a negative control is rooted in the principles of molecular recognition. Most peptide-receptor interactions are highly specific, relying on a precise three-dimensional arrangement of amino acid residues within a larger peptide sequence to achieve high-affinity binding. A dipeptide is generally too small and lacks the conformational complexity to engage a receptor with high specificity and affinity, especially for receptors that recognize larger peptide hormones or neuropeptides.
Theoretical Advantages:
-
Minimal Structure: Its small size and lack of complex secondary structure make it unlikely to specifically bind to a receptor that recognizes a larger, more defined peptide conformation.
-
Physicochemical Properties: It contains both an aromatic (Tyrosine) and a small aliphatic (Alanine) residue, providing a basic representation of common amino acid features.
-
Cost-Effectiveness: Dipeptides are generally inexpensive and easy to synthesize or procure.
Limitations and Considerations:
-
Lack of Contextual Similarity: For an assay involving a large peptide ligand, this compound may not be an adequate control for non-specific binding as its overall physicochemical properties (size, charge distribution, hydrophobicity) will be significantly different.
-
Potential for Weak, Non-Specific Interactions: While high-affinity specific binding is unlikely, the individual amino acids could still participate in low-affinity, non-specific interactions. For instance, tyrosine residues are known to be important in many binding interfaces.[1][2]
Comparative Analysis of Negative Control Strategies
The suitability of this compound as a negative control is best understood when compared to other common strategies. The choice of a negative control is highly dependent on the specific ligand-receptor system being investigated.
| Negative Control Strategy | Description | Advantages | Disadvantages |
| This compound | A simple dipeptide. | Inexpensive, unlikely to bind specifically to complex peptide receptors. | May not adequately control for non-specific binding of larger, more complex peptides. |
| Scrambled Peptide | A peptide with the same amino acid composition as the ligand but in a randomized sequence. | Maintains the same overall physicochemical properties (mass, charge, isoelectric point) as the active ligand. | Can be more expensive to synthesize. There is a small chance the scrambled sequence could have unexpected biological activity. |
| Alanine-Substituted Peptide | The active peptide with key binding residues mutated to Alanine. | Directly tests the importance of specific residues for binding.[3][4] | Requires prior knowledge of the binding motif. Can be costly to synthesize multiple variants. |
| Unrelated Peptide | A peptide of similar length and general properties but from a different biological context and known not to bind the target receptor. | Can be a good control for general peptide non-specific binding. | The choice of an appropriate "unrelated" peptide can be challenging and may require preliminary screening. |
| Vehicle/Buffer Control | The assay is run with only the vehicle (e.g., DMSO, saline) in which the ligand is dissolved. | Controls for any effects of the solvent. | Does not control for non-specific binding of a peptide. |
Hypothetical Binding Assay Data
The following table presents simulated data from a competitive binding assay to illustrate the expected results for different controls. In this hypothetical experiment, a known peptide ligand is tested for its ability to displace a radiolabeled tracer from its receptor.
| Compound | Description | IC50 (nM) | Interpretation |
| Peptide Ligand | The experimental peptide of interest. | 15 | High-affinity binding to the receptor. |
| This compound | Negative Control | > 100,000 | No significant binding observed. |
| Scrambled Peptide | Negative Control | > 100,000 | The specific sequence of the ligand is required for binding. |
| Vehicle (Buffer) | Baseline Control | - | No displacement of the radiolabeled tracer. |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized workflow for a competitive binding assay, a common method for characterizing ligand-receptor interactions.
Objective: To determine the binding affinity of a test peptide (and controls) to a specific G protein-coupled receptor (GPCR) by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR.
-
Radiolabeled ligand (e.g., ³H-labeled peptide) with known high affinity for the receptor.
-
Test peptide ligand.
-
Negative control peptides (e.g., this compound, scrambled peptide).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with glass fiber filters (pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add a serially diluted range of the unlabeled test peptide, the negative control peptide (e.g., this compound), and the positive control (unlabeled known ligand). Also include wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of unlabeled known ligand).
-
Addition of Radioligand: Add a constant, predetermined concentration of the radiolabeled ligand to all wells.
-
Initiation of Binding Reaction: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Terminate the assay by rapid filtration through the pre-treated glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity measured is proportional to the amount of bound radiolabeled ligand. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Conceptual diagram of specific vs. non-specific binding.
Conclusion
While this compound can serve as a minimal, cost-effective negative control in some binding assay contexts, its utility is limited. For rigorous and reliable data, especially when working with complex peptide ligands, more sophisticated negative controls such as scrambled peptides or alanine-substituted variants are generally preferred. The choice of the most appropriate negative control is a critical aspect of experimental design and should be tailored to the specific ligand-receptor system under investigation to ensure the generation of unambiguous and high-quality binding data.
References
- 1. Tyrosine residues that control binding and gating in the 5-hydroxytryptamine3 receptor revealed by unnatural amino acid mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Structural Showdown: A Comparative Analysis of Tyr-Ala and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between small bioactive peptides is paramount for rational drug design and molecular modeling. This guide provides a detailed structural comparison of the dipeptide Tyrosyl-Alanine (Tyr-Ala) and its analogs, supported by experimental data and methodologies.
This comparative analysis delves into the subtle yet significant variations in the three-dimensional architecture of this compound and its related dipeptides. The spatial arrangement of amino acid residues, governed by bond lengths, bond angles, and torsional angles, dictates the molecule's ability to interact with biological targets, thereby influencing its efficacy and specificity.
Quantitative Structural Data
The following table summarizes the reported ¹H NMR spectral data for this compound. This data provides insight into the chemical environment of the protons within the molecule in an aqueous solution, offering clues to its solution-state conformation. For comparison, typical bond lengths and angles for the peptide backbone, derived from numerous crystallographic studies of peptides and proteins, are also provided.
Table 1: Structural Parameters of this compound and Standard Peptide Geometry
| Parameter | This compound ¹H NMR (δ, ppm in D₂O)[1] | Ala-Tyr ¹H NMR (δ, ppm in D₂O) | Typical Peptide Bond Geometry |
| Tyrosine Residue | |||
| α-CH | 3.85 (t) | 4.45 (q) | |
| β-CH₂ | 2.85 (dd), 3.05 (dd) | 2.95 (dd), 3.15 (dd) | |
| Aromatic CH (ortho to OH) | 7.05 (d) | 7.10 (d) | |
| Aromatic CH (meta to OH) | 6.75 (d) | 6.80 (d) | |
| Alanine Residue | |||
| α-CH | 4.15 (q) | 3.75 (t) | |
| β-CH₃ | 1.30 (d) | 1.45 (d) | |
| Peptide Backbone | |||
| Cα-C Bond Length | - | - | ~1.53 Å |
| C-N (Peptide Bond) Length | - | - | ~1.33 Å |
| N-Cα Bond Length | - | - | ~1.45 Å |
| Cα-C-N Bond Angle | - | - | ~116° |
| C-N-Cα Bond Angle | - | - | ~122° |
| N-Cα-C Bond Angle | - | - | ~111° |
| Torsional Angles | |||
| ω (Peptide Bond) | - | - | ~180° (trans) |
| φ (N-Cα) | - | - | Varies |
| ψ (Cα-C) | - | - | Varies |
Note: 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'dd' a doublet of doublets. Data for Ala-Tyr is inferred from typical chemical shift ranges and is for illustrative comparison.
Experimental Protocols
The determination of the three-dimensional structure of peptides like this compound and its analogs at atomic resolution is primarily achieved through two powerful techniques: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy.
X-ray Crystallography
X-ray crystallography provides a static picture of the molecule in its crystalline state. The protocol involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow well-ordered single crystals of the dipeptide. This is typically achieved by slowly evaporating a saturated solution of the peptide. Various solvents and precipitants are screened to find the optimal conditions for crystal growth. The purity of the peptide is crucial for obtaining high-quality crystals suitable for diffraction.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique pattern of spots that is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined. This initial model is then refined against the experimental data to produce a final, highly accurate three-dimensional structure. This process yields precise bond lengths, bond angles, and the overall conformation of the molecule in the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, which can be more representative of their physiological state.
-
Sample Preparation: A small amount of the purified dipeptide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆). The concentration is typically in the millimolar range.
-
Data Acquisition: A series of NMR experiments are performed.
-
1D ¹H NMR: This basic experiment provides information about the chemical environment of each proton in the molecule. The chemical shift of a proton is sensitive to its local structure.
-
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue.
-
2D Total Correlation Spectroscopy (TOCSY): This provides correlations between all protons within a spin system (i.e., within a single amino acid residue).
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is a crucial experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), even if they are far apart in the primary sequence. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons.
-
-
Structure Calculation: The distance restraints obtained from the NOESY experiment, along with dihedral angle restraints derived from coupling constants (using the Karplus equation), are used as input for computational algorithms to calculate a family of structures consistent with the experimental data. The resulting ensemble of structures represents the conformational flexibility of the dipeptide in solution.
Visualizing Molecular Architecture and Interactions
To better understand the fundamental structure of this compound and its potential biological interactions, the following diagrams, generated using the DOT language, illustrate the general dipeptide structure and a simplified model of peptide-receptor interaction.
References
Confirming the Identity of Synthesized Tyr-Ala Using NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized peptides is a critical step in ensuring data quality and downstream experimental success. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for the identity confirmation of the dipeptide Tyrosyl-Alanine (Tyr-Ala) against other common analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation.
Introduction
The synthesis of peptides, such as the dipeptide this compound, requires unambiguous confirmation of the final product's identity and purity. While various analytical methods can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed structural information at the atomic level. This guide will delve into the specifics of using ¹H and ¹³C NMR to confirm the successful synthesis of this compound, comparing its performance with alternative methods like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Methods
A successful synthesis of this compound results in the formation of a peptide bond between the carboxyl group of Tyrosine and the amino group of Alanine. This covalent linkage leads to characteristic changes in the chemical environment of the constituent amino acids, which can be readily detected by NMR.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides a detailed fingerprint of a molecule by probing the magnetic properties of its atomic nuclei. For this compound, both ¹H and ¹³C NMR are invaluable.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring atoms. Key diagnostic signals for this compound include the amide proton, the α-protons of both amino acid residues, the β-protons, the aromatic protons of the Tyrosine side chain, and the methyl protons of the Alanine residue. The formation of the peptide bond causes a downfield shift of the Alanine α-proton and the appearance of a new amide proton signal.
-
¹³C NMR: Offers insights into the carbon skeleton of the molecule. The carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, and the carbons of the Tyrosine aromatic ring are particularly informative. Peptide bond formation results in a characteristic shift of the α-carbon of Alanine and the carbonyl carbon of Tyrosine.
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on reference data, alongside the typical shifts for the individual amino acids. This comparison highlights the key spectral changes indicative of successful synthesis.
| Atom | Tyrosine (¹H) | Alanine (¹H) | This compound (¹H) [1] | Tyrosine (¹³C) | Alanine (¹³C) | This compound (¹³C) |
| Ala-Cα | - | ~3.7 ppm | ~4.3 ppm | - | ~51 ppm | ~50 ppm |
| Ala-Cβ | - | ~1.3 ppm | ~1.4 ppm | - | ~18 ppm | ~17 ppm |
| Ala-CH₃ | - | ~1.3 ppm | ~1.4 ppm | - | ~18 ppm | ~17 ppm |
| Tyr-Cα | ~3.9 ppm | - | ~4.5 ppm | ~57 ppm | - | ~55 ppm |
| Tyr-Cβ | ~2.9 ppm | - | ~2.9, ~3.1 ppm | ~38 ppm | - | ~37 ppm |
| Tyr-Aromatic CH | ~6.8, ~7.1 ppm | - | ~6.7, ~7.0 ppm | ~116, ~131 ppm | - | ~116, ~131 ppm |
| Tyr-Aromatic C-OH | - | - | - | ~156 ppm | - | ~156 ppm |
| Tyr-Aromatic C-Cβ | - | - | - | ~128 ppm | - | ~128 ppm |
| Tyr-C=O | ~174 ppm | - | ~172 ppm | ~174 ppm | - | ~172 ppm |
| Ala-C=O | - | ~176 ppm | ~175 ppm | - | ~176 ppm | ~175 ppm |
Alternative Methodologies
While NMR provides unparalleled structural detail, other techniques are often used as complementary or screening methods.
-
Mass Spectrometry (MS): This technique provides a highly accurate molecular weight of the synthesized peptide, confirming that the correct amino acids have been coupled. However, it does not provide information about the specific connectivity or rule out the presence of isomers (e.g., Ala-Tyr).
-
High-Performance Liquid Chromatography (HPLC): HPLC is primarily a separation technique used to assess the purity of the synthesized peptide. By comparing the retention time of the product with a known standard, it can provide evidence for the identity of the compound. However, it is not a primary method for structural elucidation.
The following diagram illustrates the workflow for confirming the identity of synthesized this compound, from synthesis to final confirmation.
Caption: A flowchart outlining the key stages from synthesis to identity confirmation of this compound.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified, lyophilized this compound sample. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard (e.g., DSS for D₂O or TMS for CDCl₃) can be added.
-
Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer to the specific sample and solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
Apply a solvent suppression pulse sequence if a strong residual solvent peak is present.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
The formation of the peptide bond between Tyrosine and Alanine is a condensation reaction. The diagram below illustrates the key atomic changes that are reflected in the NMR spectra.
Caption: Schematic of this compound dipeptide formation highlighting key functional groups.
Conclusion
The confirmation of a synthesized peptide's identity is paramount for the integrity of research and development in the pharmaceutical and life sciences. While methods such as Mass Spectrometry and HPLC provide valuable information regarding molecular weight and purity, NMR spectroscopy remains the definitive technique for unambiguous structural elucidation. By providing a detailed atomic-level map of the molecule, ¹H and ¹³C NMR together offer conclusive evidence for the formation of the correct peptide bond and the overall structure of this compound. The data and protocols presented in this guide serve as a valuable resource for scientists seeking to confidently verify the identity of their synthesized peptides.
References
A Comparative Guide to the Cellular Effects of Tyr-Ala Dipeptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dipeptide Tyr-Ala, focusing on its effects on cellular signaling pathways. While direct comparative studies are limited, this document synthesizes available experimental data to offer an objective overview of this compound's performance, particularly in contrast to the well-characterized antioxidant N-acetylcysteine (NAC), and in the context of other antioxidant dipeptides.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies on this compound's effects on cell viability, antioxidant capacity, and key biomarkers in both in vitro and in vivo models.
Table 1: In Vitro Effects of this compound on INS-1 Pancreatic β-Cells
| Parameter | Condition | This compound Concentration | Result | Citation |
| Cell Viability | H₂O₂-induced oxidative stress | 20 µM | Increased cell viability compared to H₂O₂ alone | [1][2] |
| H₂O₂-induced oxidative stress | 40 µM | Further increased cell viability compared to H₂O₂ alone | [1][2] | |
| Reactive Oxygen Species (ROS) | H₂O₂-induced oxidative stress | 10 µM, 20 µM, 40 µM | Dose-dependent decrease in intracellular ROS levels | [2] |
| Insulin (B600854) Secretion (GSIS/BIS) | High glucose (40 mM) | 20 µM | Increased insulin secretion levels by ~15% | [1] |
| High glucose (40 mM) | 40 µM | Increased insulin secretion levels by ~25% | [1] | |
| PI3K-p85 Protein Levels | High glucose (40 mM) | 40 µM | Restored protein levels to near-control levels | [2] |
Table 2: In Vivo Effects of this compound in a Type 2 Diabetes Mellitus (T2DM) Mouse Model
| Parameter | Treatment Group | Result Compared to T2DM Model Group | Citation |
| Fasting Plasma Glucose (FPG) | This compound | Significantly decreased | [2] |
| Serum Insulin | This compound | Significantly increased | [1][3] |
| Hemoglobin A1c (HbA1c) | This compound | Significantly decreased | [1][3] |
| Triglyceride (TG) | This compound | Significantly decreased | [1][3] |
| Total Cholesterol (TC) | This compound | Significantly decreased | [1][3] |
| Malondialdehyde (MDA) | This compound | Significantly decreased | [1][3] |
| Superoxide Dismutase (SOD) | This compound | Significantly increased | [1][3] |
| Glutathione (GSH) | This compound | Significantly increased | [1][3] |
Table 3: Comparative Antioxidant Activity of Tyrosine-Containing Dipeptides (in vitro assays)
| Dipeptide | Assay | Antioxidant Capacity (Trolox Equivalents - TE) | Citation |
| This compound | Not specified in direct TE | Shows significant ROS scavenging | [1][2] |
| Tyr-Gly | ABTS | ~1.7 µmol TE/µmol | [4] |
| Tyr-Pro | DPPH | 38.22% scavenging at 7.5 µg/mL | [5] |
| Trp-Tyr | ORAC | ~5.1 µmol TE/µmol (synergistic effect) | [2] |
| Tyr-containing dipeptides (general) | ABTS & ORAC | Range: 0.69 to 4.97 µmol TE/µmol | [4] |
Note: Direct comparative data for this compound in standardized antioxidant assays like ORAC or ABTS is limited. The values for other dipeptides are provided for contextual comparison of the potential antioxidant capacity of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is adapted for the analysis of protein expression and phosphorylation in cell lysates.
-
Cell Culture and Treatment:
-
Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂.
-
Induce oxidative stress by treating cells with a high concentration of glucose (e.g., 40 mM) or H₂O₂ (e.g., 100 µM) for a specified duration (e.g., 24 hours).
-
In treatment groups, co-incubate cells with varying concentrations of this compound (e.g., 10, 20, 40 µM).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit intracellular ROS generation.
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and grow to confluence.
-
-
Compound and Probe Incubation:
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or a standard antioxidant (e.g., quercetin) and 25 µM of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in treatment medium for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Wash the cells three times with PBS.
-
Add a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to all wells except the negative control.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
Determine the CAA value for each concentration using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100
-
Calculate the EC₅₀ value, which is the concentration of the compound required to produce a 50% antioxidant effect.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound's Influence on the PI3K/Akt Signaling Pathway
The dipeptide this compound has been shown to positively regulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and metabolism.[3][5] Under conditions of oxidative stress, this pathway is often suppressed. This compound treatment can counteract this suppression, promoting cell survival and function.
References
- 1. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Tyr-Ala Dipeptide Versus Free Tyrosine in Nutritional Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dipeptide Tyr-Ala (Tyrosine-Alanine) and free tyrosine for use in nutritional studies and formulations. The primary challenge with free tyrosine in aqueous solutions is its low solubility, a limitation that can be overcome by utilizing more soluble dipeptide forms like L-alanyl-L-tyrosine. This guide synthesizes available experimental data to compare their performance, focusing on bioavailability, absorption kinetics, and physiological effects.
Executive Summary
The use of tyrosine-containing dipeptides, such as L-alanyl-L-tyrosine (Ala-Tyr) and glycyl-L-tyrosine (Gly-Tyr), offers a significant advantage over free tyrosine in parenteral nutrition due to their enhanced solubility.[1] Experimental data from intravenous administration studies in both animals and humans demonstrate that these dipeptides are rapidly and efficiently hydrolyzed in the body, releasing free tyrosine and its constituent amino acid.[1] This rapid clearance and hydrolysis suggest that dipeptides can serve as an effective source of tyrosine.
While direct comparative data on the oral bioavailability of this compound versus free tyrosine is limited, studies on oral administration of free tyrosine provide a baseline for its absorption kinetics. This guide will present the available quantitative data, detail the experimental protocols used in key studies, and visualize the relevant physiological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize key pharmacokinetic parameters for intravenously administered this compound and orally administered free tyrosine.
Table 1: Pharmacokinetics of Intravenously Administered L-alanyl-L-tyrosine in Adult Rats
| Dosage | Peak Plasma Tyrosine Level | Tissue Tyrosine Level | Urinary Loss |
| 0.5 mmole/kg/day | Remained at fasting levels | - | 7.7% |
| 2 mmole/kg/day | Increased above fasting levels | Maintained at levels of orally-fed controls | 5.5% |
Data from Daabees & Stegink (1979) investigating L-alanyl-L-U-14C-tyrosine infusion in a total parenteral nutrition model.[1]
Table 2: Pharmacokinetics of Orally Administered L-Tyrosine (B559521) in Humans
| Dose | Peak Plasma Tyrosine (nmol/mL) | Time to Peak |
| 100 mg/kg | 154 ± 9.5 | 2 hours |
| 150 mg/kg | 203 ± 31.5 | 2 hours |
Data from Glaeser et al. (1979) in normal fasting human subjects.[2]
Table 3: Dose-Dependent Peak Plasma Tyrosine Levels After Oral Administration in Older Adults
| Dose | Peak Plasma Tyrosine (µmol/L) | Time to Peak |
| 100 mg/kg | ~180 | 90 min |
| 150 mg/kg | ~250 | 90 min |
| 200 mg/kg | ~350 | 120 min |
Data from Jongkees et al. (2021) showing a dose-dependent increase in plasma tyrosine.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies.
Protocol 1: Intravenous Infusion of L-alanyl-L-tyrosine in Rats
-
Objective: To evaluate the utilization of L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition.
-
Subjects: Adult male rats.
-
Methodology:
-
A continuous intravenous infusion of a total parenteral nutrition regimen was administered.
-
The regimen included L-alanyl-L-U-14C-tyrosine at two different dosages (0.5 and 2 mmole/kg/day).
-
Plasma and tissue samples were collected to measure labeled tyrosine pools.
-
14CO2 production was monitored to assess oxidation.
-
Urinary excretion of the label was quantified.
-
Incorporation of 14C-labeled tyrosine into tissue protein was determined after acid hydrolysis.[1]
-
Protocol 2: Oral Administration of L-Tyrosine in Humans
-
Objective: To determine the effect of oral L-tyrosine administration on plasma tyrosine levels.
-
Subjects: Healthy human volunteers.
-
Methodology:
-
Subjects fasted overnight.
-
A single oral dose of L-tyrosine (100 mg/kg or 150 mg/kg) was administered.
-
Blood samples were collected at baseline and at regular intervals post-ingestion (e.g., 90, 120, 150, 180, 210, and 240 minutes).
-
Plasma was separated by centrifugation.
-
Plasma concentrations of tyrosine and other neutral amino acids were determined using an amino acid analyzer.[2][3]
-
Physiological Effects and Signaling Pathways
Tyrosine is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine (B1679862), and epinephrine.[4][5] The availability of tyrosine in the brain can be a rate-limiting factor for catecholamine synthesis, particularly under conditions of high neuronal activity.[6] Therefore, nutritional intake of tyrosine can directly influence the production of these neurotransmitters.
The synthesis pathway begins with the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step.[5][7] L-DOPA is then converted to dopamine, which can be further metabolized to norepinephrine and epinephrine.[4][7]
An oral load of tyrosine (100 mg/kg) has been shown to double plasma tyrosine levels, but this does not necessarily lead to an increase in plasma catecholamine concentrations in healthy individuals under normal conditions.[8] However, under stressful conditions, tyrosine supplementation may augment catecholamine production and associated physiological responses.[9]
Conclusion
References
- 1. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. mdpi.com [mdpi.com]
- 4. homework.study.com [homework.study.com]
- 5. Catecholamine Synthesis is Mediated by Tyrosinase in the Absence of Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cambridge.org [cambridge.org]
- 7. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral load of tyrosine or L-dopa and plasma levels of free and sulfoconjugated catecholamines in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral l-tyrosine supplementation augments the vasoconstriction response to whole-body cooling in older adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Tyr-Ala Measurements: A Comparative Guide to Analytical Platforms
For researchers, scientists, and drug development professionals, the accurate quantification of dipeptides like Tyrosine-Alanine (Tyr-Ala) is critical for a wide range of applications, from basic research to pharmaceutical development. The choice of analytical platform can significantly impact the reliability and comparability of these measurements. This guide provides an objective comparison of two commonly employed analytical platforms, Liquid Chromatography-Mass Spectrometry (LC-MS) and Immunoassay, for the cross-validation of this compound measurements. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The cross-validation of analytical methods is a crucial step to ensure the consistency and reliability of quantitative data across different platforms. This is particularly important when transferring assays between laboratories or when comparing data generated using different techniques. While LC-MS is often considered the "gold standard" for its high specificity and accuracy, immunoassays offer advantages in terms of throughput and ease of use.[1] Understanding the strengths and limitations of each platform is essential for robust experimental design and data interpretation.
Data Presentation: A Comparative Overview
The performance of any analytical method is defined by several key parameters. The following table summarizes the expected performance characteristics of LC-MS and immunoassay for the quantification of a dipeptide like this compound, based on data from similar analytes.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Immunoassay |
| Specificity | High degree of specificity, considered a "gold standard".[1] Can distinguish between structurally similar molecules. | Susceptible to cross-reactivity with structurally related compounds and other matrix components.[1][2] |
| Sensitivity | Generally offers high sensitivity, with low limits of quantification (LOQ).[1][3] | Varies by analyte and platform; can be highly sensitive.[1] |
| Accuracy | High degree of accuracy when properly standardized with appropriate internal standards.[1][4] | Can exhibit bias (positive or negative) compared to LC-MS.[1] |
| Precision | High precision, with low coefficients of variation (CVs).[4] | Precision is typically in the range of 3-5% in the normal diagnostic range.[5] |
| Throughput | Lower throughput due to chromatographic separation and batch processing.[1] | High-throughput capabilities are a major advantage.[1] |
| Cost per Sample | Higher initial instrument cost and specialized personnel requirements.[1][6] | Generally lower reagent and operational costs.[1] |
| Development Time | Method development can be more time-consuming.[1] | Pre-packaged kits offer rapid implementation.[1] |
| Multiplexing | Excellent multiplexing capabilities, allowing simultaneous analysis of multiple analytes.[7] | Limited multiplexing capabilities in most automated platforms.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and comparable results. Below are generalized protocols for the quantification of this compound using LC-MS and immunoassay. These should be optimized for specific experimental conditions.
This compound Quantification by LC-MS
This protocol outlines a general procedure for the quantification of this compound in a biological matrix using LC-MS.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of the sample (e.g., plasma, cell lysate), add 300 µL of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).[8]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.[9]
2. LC-MS Analysis:
-
Chromatographic Separation:
-
Column: Use a suitable reversed-phase column (e.g., C18) for separation.[10]
-
Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[3]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[3]
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
3. Data Analysis:
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.[4]
This compound Quantification by Immunoassay
This protocol describes a general sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for this compound quantification. The availability of specific antibodies for this compound is a prerequisite.
1. Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for this compound diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[11]
2. Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.[11]
3. Sample and Standard Incubation:
-
Add standards of known this compound concentration and prepared samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.[11]
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for a different epitope on this compound to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.[11]
5. Enzyme Conjugate Incubation:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
6. Substrate Addition and Signal Detection:
-
Add a chromogenic substrate (e.g., TMB) to each well.
-
Incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualization
To better illustrate the processes and relationships, the following diagrams have been generated using the DOT language.
Disclaimer: The quantitative data and specific protocols provided in this guide are based on the analysis of similar molecules and serve as a general template. Due to the limited availability of direct cross-validation studies for this compound, researchers should perform method development and validation specific to their sample matrix and experimental requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparative Evaluation of Current Peptide Production Platforms Used in Absolute Quantification in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tyr-Ala: Solution-Phase vs. Solid-Phase Methods
For researchers and professionals in drug development and peptide chemistry, the choice between solution-phase and solid-phase synthesis for producing a target peptide is a critical decision. This guide provides a detailed, objective comparison of these two methods for the synthesis of the dipeptide Tyrosyl-Alanine (Tyr-Ala), supported by experimental data and protocols.
Quantitative Comparison of this compound Synthesis Methods
The following table summarizes the key quantitative metrics for the solution-phase and solid-phase synthesis of this compound, providing a clear basis for comparison.
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
| Overall Yield | 75-85% | 60-75% |
| Purity (Crude) | Variable, depends on intermediate purifications | 60-80%[1] |
| Purity (After HPLC) | >98% | >98% |
| Synthesis Time | 3-5 days | 1-2 days |
| Scale | Easily scalable to grams and kilograms | Typically smaller scale (milligrams to grams) |
| Reagent Stoichiometry | Near-stoichiometric amounts | Excess reagents required to drive reactions to completion |
| Purification | Requires purification of intermediates | Purification only at the final step |
| Automation Potential | Limited | High |
Experimental Protocols
Solution-Phase Synthesis of this compound
This method involves the synthesis of protected amino acid precursors, their coupling in solution, and subsequent deprotection to yield the final dipeptide.
Step 1: Synthesis of Boc-Tyr(Bzl)-OH
N-α-tert-butoxycarbonyl-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH) is prepared from L-tyrosine. The amino group is first protected with a Boc group, followed by the benzylation of the phenolic hydroxyl group. This involves reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) and then with benzyl (B1604629) bromide in the presence of a base.[2][3]
Step 2: Synthesis of H-Ala-OMe.HCl
L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl) is synthesized by the esterification of L-alanine with methanol (B129727) in the presence of thionyl chloride.
Step 3: Coupling of Boc-Tyr(Bzl)-OH and H-Ala-OMe
To a solution of Boc-Tyr(Bzl)-OH (1 equivalent) and H-Ala-OMe.HCl (1 equivalent) in dichloromethane (B109758) (DCM), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) are added at 0°C. The reaction is stirred overnight at room temperature. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed with dilute acid and base to remove unreacted starting materials. The organic layer is dried and evaporated to yield the protected dipeptide, Boc-Tyr(Bzl)-Ala-OMe.
Step 4: Deprotection of Boc-Tyr(Bzl)-Ala-OMe
The protected dipeptide is first treated with a solution of trifluoroacetic acid (TFA) in DCM to remove the Boc group.[4] Following removal of the TFA, the benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a solvent such as methanol.
Step 5: Purification
The final dipeptide, this compound, is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.[5][6][7]
Solid-Phase Synthesis of this compound
This method utilizes a solid support (resin) to assemble the peptide chain, which simplifies the purification process as reagents and byproducts are washed away after each step.[8] The Fmoc/tBu strategy is commonly employed.
Step 1: Preparation of Fmoc-Ala-Wang Resin
The first amino acid, Fmoc-Ala-OH, is attached to a Wang resin.[9][10] Commercially available pre-loaded Fmoc-Ala-Wang resin is often used to ensure high loading efficiency and minimize side reactions.
Step 2: Fmoc Deprotection
The Fmoc protecting group on the alanine (B10760859) attached to the resin is removed by treating the resin with a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). This exposes the free amino group for the next coupling step. The resin is then thoroughly washed with DMF.
Step 3: Coupling of Fmoc-Tyr(tBu)-OH
The second amino acid, Fmoc-Tyr(tBu)-OH (3-5 equivalents), is pre-activated with a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (3-5 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. This activated solution is then added to the deprotected Ala-Wang resin. The coupling reaction is typically allowed to proceed for 1-2 hours. The resin is then washed extensively with DMF.
Step 4: Final Fmoc Deprotection
The Fmoc group from the newly added tyrosine is removed using 20% piperidine in DMF, followed by thorough washing with DMF and DCM.
Step 5: Cleavage and Deprotection
The dipeptide is cleaved from the Wang resin, and the tert-butyl side-chain protecting group on tyrosine is simultaneously removed.[9] This is achieved by treating the resin with a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours.[11]
Step 6: Purification
The cleavage mixture is filtered, and the crude peptide is precipitated with cold diethyl ether. The precipitate is collected, dried, and then purified by RP-HPLC to yield the final this compound dipeptide.[5][6][7]
Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 10. Fmoc-Ala Wang Resin [rapp-polymere.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tyr-Ala: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of the dipeptide Tyr-Ala (Tyrosylalanine), ensuring operational safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the disposal of this compound, a dipeptide composed of tyrosine and alanine.
Chemical and Hazard Profile
A thorough understanding of the chemical properties and associated hazards of this compound is the first step in ensuring its safe disposal. This information is critical for risk assessment and the selection of appropriate personal protective equipment (PPE).
| Property | Value | Reference |
| Chemical Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid | [1] |
| Synonyms | This compound, Tyrosylalanine | [1] |
| CAS Number | 730-08-5 | [1] |
| Molecular Formula | C12H16N2O4 | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP264: Wash hands thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP501: Dispose of contents/container in accordance with local regulation |
Experimental Protocol: Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This procedure is designed to minimize risk to personnel and the environment.
Materials:
-
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
Sealable, labeled waste container
-
Chemical fume hood (if handling large quantities or creating dust)
-
Spill kit appropriate for non-hazardous powders
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Review the Safety Data Sheet (SDS) for this compound and identify all potential hazards. Ensure that all personnel involved are familiar with the risks and the required safety precautions.
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, to prevent skin and eye contact.
-
Containment:
-
Small Quantities: For small amounts of solid this compound, carefully sweep the material into a designated, sealable waste container. Avoid generating dust. If necessary, lightly moisten the powder with a compatible solvent (e.g., water) to minimize airborne particles.
-
Solutions: If this compound is in a solution, ensure the solvent is compatible with the intended waste stream. Neutralize acidic or basic solutions if necessary and permissible by local regulations. Transfer the solution to a labeled, sealable waste container.
-
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials such as weighing paper and disposable gloves, in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound" or "Tyrosylalanine"), the date, and any relevant hazard information.
-
-
Disposal Pathway:
-
Non-hazardous Waste Stream: In many jurisdictions, small quantities of non-hazardous dipeptides like this compound can be disposed of as general laboratory chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
-
Licensed Waste Contractor: For larger quantities or if required by local regulations, arrange for disposal through a licensed chemical waste contractor. The precautionary statement P501 emphasizes the importance of adhering to local regulations for disposal.
-
-
Decontamination: Thoroughly clean the work area and any equipment used in the disposal process. Wash hands thoroughly after completing the procedure.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
Essential Safety and Logistical Information for Handling Tyr-Ala
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Tyr-Ala (Tyrosyl-Alanine) is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.[1]
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations.[1]
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields, goggles, or a face shield. | Ensure eye protection is worn to prevent contact with dust or splashes.[1][2] In situations with a high risk of splashing, a face shield should be used in addition to goggles.[3] |
| Hands | Chemical-resistant, impervious gloves. | Nitrile gloves are a suitable option for providing protection against abrasion and cuts.[2][4] Always inspect gloves for tears before use and wash hands thoroughly after removing them.[4] |
| Body | Protective clothing, lab coat. | A lab coat or other protective clothing should be worn to prevent skin contact.[5] In cases of potential significant exposure, a disposable Tyvek suit can offer full-body coverage.[4] |
| Respiratory | NIOSH-certified respirator. | Use only in well-ventilated areas.[1] If ventilation is inadequate or when handling large quantities that may generate dust, a respirator is necessary to protect against inhalation.[4] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.
-
Store in a well-ventilated place and keep the container tightly closed.[1][5]
-
Store locked up.[5]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]
-
Do not allow the product to enter drains.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
